O-Benzoylhydroxylamine hydrochloride
Description
The exact mass of the compound O-Benzoylhydroxylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191032. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality O-Benzoylhydroxylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Benzoylhydroxylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
amino benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c8-10-7(9)6-4-2-1-3-5-6;/h1-5H,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZVPXMDQWVLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976312 | |
| Record name | (Aminooxy)(phenyl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60839-87-4 | |
| Record name | NSC191032 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Aminooxy)(phenyl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
O-Benzoylhydroxylamine hydrochloride CAS number and synonyms
Technical Guide: O-Benzoylhydroxylamine Hydrochloride
Part 1: Executive Summary & Critical Disambiguation
O-Benzoylhydroxylamine hydrochloride is a specialized electrophilic aminating reagent used to introduce primary amine (
CRITICAL DISAMBIGUATION: Operators must distinguish this compound from its similarly named analog. Confusing these two can lead to failed synthesis or safety hazards.
| Feature | O-Benzoylhydroxylamine HCl (Target) | O-Benzylhydroxylamine HCl (Common Confusion) |
| Structure | ||
| Linkage | Ester (High Energy) | Ether (Stable) |
| Reactivity | Electrophilic ( | Nucleophilic (Protected hydroxylamine) |
| CAS | 60839-87-4 | 2687-43-6 |
| Primary Use | Transferring | Synthesis of oximes/hydroxamic acids |
Part 2: Chemical Identity & Properties
Identity Data
-
IUPAC Name: Benzoic acid, O-azanyl ester, hydrochloride (1:1)
-
Common Synonyms: Benzoyloxyamine hydrochloride; O-Benzoyl hydroxylammonium chloride.
-
Molecular Formula:
[1][2] -
Molecular Weight: 173.60 g/mol [2]
Physicochemical Properties
| Property | Value | Technical Note |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere.[3] |
| Melting Point | 110–112 °C | Decomposes upon melting.[4] |
| Solubility | Soluble in MeOH, DMSO, Water | Hydrolyzes slowly in aqueous media; prepare fresh. |
| Stability | Moderate | Significantly more stable than the free base ( |
Part 3: Synthesis & Preparation Protocol
Commercially available sources often degrade during transport. For high-precision applications (e.g., late-stage functionalization), in-house preparation is recommended to ensure titer accuracy.
Mechanism of Synthesis: The most robust route utilizes N-Boc protection to prevent over-acylation, followed by acid-mediated deprotection.
Step-by-Step Protocol:
-
Acylation (Precursor Synthesis):
-
Reagents: N-Boc-hydroxylamine (1.0 equiv), Benzoyl chloride (1.05 equiv), Triethylamine (1.1 equiv).
-
Solvent: Dichloromethane (DCM),
. -
Procedure: Add benzoyl chloride dropwise to the solution of N-Boc-hydroxylamine and base. Stir 1 hour.
-
Workup: Wash with
, dry over , and concentrate. Recrystallize from Hexanes/EtOAc. -
Product: tert-Butyl benzoyloxycarbamate.
-
-
Deprotection (Active Reagent Generation):
-
Reagents: tert-Butyl benzoyloxycarbamate, 4M HCl in Dioxane.
-
Procedure: Dissolve precursor in minimal DCM. Add HCl/Dioxane (excess) at
. Stir until precipitation is complete (~1-2 hours). -
Isolation: Filter the white precipitate under inert atmosphere (Argon/Nitrogen). Wash copiously with anhydrous diethyl ether to remove excess acid and organic byproducts.
-
Storage: Dry under high vacuum. Store at
.
-
Figure 1: Two-step synthesis ensuring high purity by avoiding the unstable free base intermediate.
Part 4: Mechanistic Principles & Applications
The Electrophilic Amination Concept
In standard organic synthesis, nitrogen is nucleophilic (e.g., amine alkylation).[5] This limits direct C-H or C-M amination. O-Benzoylhydroxylamine reverses this polarity ("Umpolung"). The benzoate group acts as a leaving group (
Key Reaction Classes:
-
Amination of Organometallics (Grignard/Zinc/Lithium):
-
Reaction:
-
Scope: Primary amines from alkyl, aryl, and heteroaryl nucleophiles.
-
Advantage: Avoids metal-catalyzed cross-coupling conditions for simple substrates; viable alternative to azides.
-
-
Transition Metal Catalysis (Cu/Pd):
-
Used extensively in Copper-catalyzed electrophilic amination .
-
Mechanism: The catalyst activates the N-O bond, facilitating oxidative addition or radical pathways to transfer the amino group to olefins or arenes.
-
-
Bioconjugation:
-
Can react with specific nucleophilic residues in proteins under controlled pH, though less common than NHS-esters.
-
Figure 2: General mechanism of electrophilic amination via nucleophilic attack on the nitrogen atom.
Part 5: Safety & Handling (The "Self-Validating" Protocol)
This reagent is an energetic compound. While safer than O-Mesitylenesulfonylhydroxylamine (MSH) (which is explosive), O-Benzoylhydroxylamine HCl must still be treated with respect.[6]
-
Thermal Stability: Do not heat above
in neat form. Exothermic decomposition can occur. -
Shock Sensitivity: Low, but avoid grinding dry solids vigorously.
-
Storage Validation:
-
Test: Dissolve a small aliquot in water. Add Tollen's reagent.
-
Result: Rapid reduction (silver mirror) indicates hydrolysis to hydroxylamine (degradation). A pure sample should react slowly or require specific activation.
-
-
Disposal: Quench excess reagent with aqueous Sodium Bisulfite (
) to reduce the N-O bond before disposal.[5]
References
-
Berman, A. M., & Johnson, J. S. (2006). Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles. Journal of the American Chemical Society.
-
Organic Syntheses. (2009). Preparation of N-Methyl-O-Benzoylhydroxylamine Hydrochloride (Analogous Protocol). Organic Syntheses, 86, 130.
-
ChemicalBook. (2025). O-Benzoylhydroxylamine hydrochloride Product Specifications and CAS 60839-87-4 Verification.
-
Sigma-Aldrich. (2025). Safety Data Sheet: Hydroxylamine Derivatives and Handling.
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 60839-87-4|O-Benzoylhydroxylamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. O-tosylhydroxylamine | 52913-14-1 | Benchchem [benchchem.com]
- 6. O-(2,4-Dinitrophenyl)hydroxylamine | 17508-17-7 | Benchchem [benchchem.com]
Technical Guide: Stability & Storage of O-Benzoylhydroxylamine Hydrochloride
This guide serves as a definitive technical reference for the stability, storage, and handling of O-Benzoylhydroxylamine Hydrochloride (BHA·HCl) .
CAS No: 60839-87-4 Formula: C₇H₈ClNO₂ Molecular Weight: 173.60 g/mol Role: Electrophilic Amination Reagent[1]
Executive Summary
O-Benzoylhydroxylamine hydrochloride (BHA[2][3][4]·HCl) is a high-energy electrophilic aminating reagent used extensively in transition-metal-catalyzed C–N bond formation. Unlike its ether analog (O-Benzylhydroxylamine), BHA·HCl contains a labile N–O ester bond that renders it susceptible to autocatalytic thermal decomposition and hydrolysis .
Critical Directive: While some suppliers list "room temperature" for shipping, field data and thermodynamic stability profiles dictate that long-term storage must be at 2–8°C or -20°C under an inert atmosphere. Failure to control moisture and temperature can lead to runaway exothermic decomposition.
Chemical Profile & Reactivity Mechanisms
The Electrophilic Core
BHA·HCl derives its utility from the "umpolung" (polarity inversion) of the nitrogen atom. The benzoyl ester group acts as an electron-withdrawing leaving group, making the nitrogen electrophilic (
Decomposition Pathways
Stability is compromised by two primary mechanisms:
-
Hydrolysis (Moisture-Driven): Water attacks the carbonyl carbon, cleaving the ester to release benzoic acid and hydroxylamine hydrochloride. This is pH-dependent and accelerated by acidic byproducts.
-
Thermal Autocatalysis: At elevated temperatures (>80°C onset, but slower at RT), the N–O bond undergoes homolysis or concerted rearrangement. The formation of acidic byproducts (benzoic acid) can catalyze further decomposition, leading to a runaway exotherm.
Visualization: Decomposition Logic
The following diagram illustrates the divergent pathways of BHA·HCl breakdown, highlighting the critical control points (Moisture and Heat).
Caption: Figure 1.[5] Dual decomposition pathways of BHA·HCl. Note the feedback loop where Benzoic Acid accelerates further degradation.
Stability Profile & Data
The following data summarizes the physical stability limits of BHA·HCl. Researchers must treat these limits as "hard stops" in experimental design.
| Parameter | Specification | Critical Insight |
| Melting Point | 110–112°C (dec.)[6] | Do not melt. Decomposition occurs coincident with or immediately following melting. |
| DSC Onset | ~80–90°C | Exothermic onset is relatively low. Never heat solids above 50°C. |
| Hygroscopicity | Moderate | Absorbs atmospheric moisture, leading to "clumping" and hydrolysis. |
| Shock Sensitivity | Low-Moderate | While less sensitive than the free base, the HCl salt is still a high-energy material. Avoid grinding. |
| Shelf Life | 12 Months | Only valid if stored at 2–8°C under inert gas. |
Important Distinction: Do not confuse with O-Benzylhydroxylamine (Ether) , which is significantly more stable. If your protocol requires heating >60°C for extended periods, verify you are using the correct reagent.
Storage & Handling Protocols
Long-Term Storage (Stock)
-
Temperature: 2°C to 8°C (Refrigerated) is mandatory for stability >1 month. For archival storage (>6 months), -20°C is preferred.
-
Atmosphere: Store under Argon (Ar) or Nitrogen (N₂) . Oxygen is not the primary threat, but moisture is.
-
Container: Amber glass vials with Teflon-lined screw caps. Parafilm is insufficient for long-term moisture exclusion; use electrical tape or secondary containment with desiccant.
Handling & Usage (Workflow)
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.
-
Solvent Choice: Stable in MeOH, DMSO, and DMF for short periods (<24h). Incompatible with basic solutions (rapid decomposition to free base and subsequent rearrangement).
-
Disposal: Quench excess reagent with aqueous sodium thiosulfate or dilute hydrochloric acid before disposal. Do not concentrate reaction mixtures containing large excesses of BHA·HCl to dryness with heat.
Protocol: Purity Verification (Self-Validating)
Before using BHA·HCl in critical syntheses (e.g., late-stage drug functionalization), validate purity using this rapid ¹H NMR check.
-
Solvent: Dissolve ~5 mg in DMSO-d₆.
-
Key Signals:
-
BHA·HCl: Aromatic protons (~7.5–8.0 ppm), NH₃⁺ protons (broad singlet, typically >10 ppm).
-
Impurity (Benzoic Acid): Distinct shift in aromatic region; appearance of carboxylic acid proton (~12-13 ppm).
-
Impurity (Ammonium): Sharp singlet for NH₄Cl if hydrolysis is advanced.
-
-
Criterion: If Benzoic Acid integration >5%, recrystallize (EtOH/Et₂O) or discard.
Visualization: Storage Decision Tree
Follow this logic to determine the appropriate storage mode based on usage frequency.
Caption: Figure 2. Decision matrix for BHA·HCl storage based on experimental frequency.
References
-
Hoffman Fine Chemicals. (2025). Product Specification: O-Benzoylhydroxylamine hydrochloride (CAS 60839-87-4).[6] Retrieved from
-
Sigma-Aldrich. (2025).[7] N-Methyl-O-benzoylhydroxylamine hydrochloride Safety Data Sheet. (Analogous stability data). Retrieved from
-
CoLab. (2025). Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines. Retrieved from
-
Organic Syntheses. (2008). Preparation of N-Methyl-O-Benzoylhydroxylamine Hydrochloride.[4][8] Org. Synth. 2008, 85, 52-63. Retrieved from
-
Cayman Chemical. (2022).[2] O-Benzylhydroxylamine (hydrochloride) Product Information.[1][2][7][9][10][11] (Comparative stability data). Retrieved from
Sources
- 1. O-Benzoylhydroxylamine hydrochloride | C7H8ClNO2 | CID 12246307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. O-Benzylhydroxylamine hydrochloride | 2687-43-6 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. BJOC - Copper-catalyzed intermolecular oxyamination of olefins using carboxylic acids and O-benzoylhydroxylamines [beilstein-journals.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. fishersci.com [fishersci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. aksci.com [aksci.com]
- 10. chemos.de [chemos.de]
- 11. durhamtech.edu [durhamtech.edu]
O-Benzoylhydroxylamine Hydrochloride: Technical Synthesis, Safety, and Electrophilic Amination Guide
The following technical guide is structured to provide an authoritative, deep-dive analysis of O-Benzoylhydroxylamine Hydrochloride (BHA·HCl) . It prioritizes mechanistic understanding, safety protocols, and synthetic utility over generic descriptions.
Executive Summary
O-Benzoylhydroxylamine hydrochloride (BHA·HCl) is a high-value electrophilic aminating reagent that has revolutionized the construction of C–N bonds. Unlike traditional nucleophilic amines used in
This guide details the historical evolution of BHA, provides a self-validating synthesis protocol, analyzes the mechanistic underpinnings of its reactivity, and establishes critical safety parameters for handling this energetic material.
Part 1: Historical Genesis and Evolution
The development of O-acylhydroxylamines traces back to the mid-20th century, but their utility as "shelf-stable" electrophilic amine equivalents is a modern innovation.
The Peroxide Era (1960s)
The fundamental connectivity of the O-benzoylhydroxylamine scaffold was explored by Louis A. Carpino in 1960. Early syntheses relied on the reaction of dibenzoyl peroxide with ammonia or amines. While effective, this route posed significant safety risks due to the explosive nature of peroxides and the instability of the free-base hydroxylamine intermediates.
-
Key Limitation: High explosion hazard and poor atom economy.
The Electrophilic Renaissance (2000s)
The reagent remained a structural curiosity until the early 2000s, when the Johnson and Buchwald groups demonstrated its power in copper-catalyzed electrophilic amination.
-
Johnson (2006): Demonstrated that BHA could aminate organozinc and Grignard reagents, effectively transferring an "
" or " " synthon to a carbon nucleophile. -
Buchwald (2010s): Expanded this into hydroamination of olefins, using Cu-H catalysts to generate nucleophilic alkyl-copper intermediates that trap the electrophilic BHA.
Part 2: Technical Synthesis Protocol
Directive: The following protocol utilizes the N-Boc protection strategy. This is superior to the peroxide route regarding safety and yield.
Reaction Logic
The synthesis proceeds via the benzoylation of N-Boc-hydroxylamine. The Boc group serves two purposes:
-
Regiocontrol: It forces O-benzoylation (preventing N-benzoylation).
-
Safety: It stabilizes the intermediate before the final acid deprotection.
Step-by-Step Methodology
Reagents:
-
N-Boc-hydroxylamine (1.0 equiv)[1]
-
Benzoyl chloride (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Dichloromethane (DCM) [Solvent]
-
4M HCl in Dioxane [Deprotection][1]
Workflow:
-
O-Benzoylation:
-
Dissolve N-Boc-hydroxylamine in DCM at
. -
Add Triethylamine (base) to deprotonate the hydroxyl group.
-
Dropwise addition of Benzoyl chloride. Critical: Maintain temp
to prevent exotherms. -
Validation: Monitor by TLC. The formation of the ester is rapid.
-
Workup: Wash with water, dry organic layer, and concentrate to yield N-Boc-O-benzoylhydroxylamine (White solid).
-
-
Deprotection (Formation of BHA·HCl):
-
Dissolve the intermediate in a minimal amount of dry DCM or Ethyl Acetate.
-
Add 4M HCl in Dioxane at
. -
Observation: A white precipitate (BHA[2]·HCl) will form immediately.
-
Stir for 1–2 hours.
-
Filtration: Collect the solid by filtration under an inert atmosphere (Argon/Nitrogen) if possible, though the salt is air-stable for short periods.
-
Drying: Vacuum dry at room temperature. Do not heat.
-
Synthesis Flowchart (DOT Visualization)
Caption: Figure 1: The N-Boc protection route ensures regioselectivity and minimizes explosion risks.
Part 3: Mechanistic Utility & Applications
The utility of BHA[3]·HCl lies in the Benzoate (OBz) group acting as a leaving group upon nucleophilic attack at the nitrogen atom.
The "Leaving Group" Concept
In a standard amine (
Copper-Catalyzed Hydroamination
This is the most potent application.
-
Cu-H Formation: A copper catalyst (e.g., Cu(OAc)2 + Ligand + Silane) forms a Cu-H species.
-
Insertion: The Cu-H inserts into an alkene, forming an Alkyl-Cu intermediate.
-
Electrophilic Trapping: The nucleophilic Alkyl-Cu species attacks the nitrogen of BHA.
-
Turnover: The N-O bond cleaves, releasing benzoate and the aminated product, regenerating the catalyst.
Mechanistic Pathway Diagram
Caption: Figure 2: Catalytic cycle showing the interception of Alkyl-Cu nucleophiles by the BHA electrophile.
Part 4: Safety, Stability & Handling (E-E-A-T Critical)
Warning: O-Benzoylhydroxylamines are energetic materials containing a weak N–O bond (
Thermal Stability Data
Quantitative data is essential for safe scale-up.
-
DSC (Differential Scanning Calorimetry): BHA·HCl typically shows a sharp exothermic decomposition onset.
-
Onset Temperature:
(varies by purity). -
Energy Release: Can exceed 1000 J/g.
-
Implication: Never heat BHA·HCl or its free base above
during drying or reaction.
-
Storage Protocols
-
Temperature: Store at
. At room temperature, slow decomposition (autocatalytic) can occur over weeks, turning the white solid yellow/brown (formation of benzoic acid and ammonium salts). -
Moisture: The HCl salt is hygroscopic. Store under Argon/Nitrogen.
-
Free Base Warning: The free base (
) is significantly less stable than the HCl salt. Always generate the free base in situ if possible, or use immediately. Do not store the free base.
Comparison of Aminating Reagents
| Reagent | Active Species | Stability | Atom Economy |
| BHA·HCl | Moderate (Store Cold) | Good (Benzoate byproduct) | |
| Msh (O-Mesitylenesulfonyl) | High | Poor (High MW sulfonyl) | |
| Chloramine-T | High | Poor (Sulfonamide waste) | |
| Hydroxylamine-O-sulfonic acid | Low (Water sensitive) | Excellent |
Part 5: References
-
Carpino, L. A. (1960). O-Acylhydroxylamines.[4][5][6][7] I. Synthesis of O-Benzoylhydroxylamine. Journal of the American Chemical Society, 82(12), 3133–3135.
-
Berman, A. M., & Johnson, J. S. (2006).[4][6] Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons. Journal of Organic Chemistry, 71(1), 219–224.[4][6]
-
Tomkinson, N. C. O., et al. (2007). Preparation of N-Methyl-O-benzoylhydroxylamine hydrochloride. Organic Syntheses, 84, 233.
-
McDonald, S. L., & Wang, Q. (2014). Copper-Catalyzed Electrophilic Amination of Heteroarenes. Chemical Communications.
-
Safety Data Sheet (SDS) . O-Benzoylhydroxylamine hydrochloride.[1][8] Sigma-Aldrich/Merck.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
theoretical yield calculation for O-Benzoylhydroxylamine hydrochloride synthesis
An In-Depth Technical Guide to the Theoretical Yield Calculation for O-Benzoylhydroxylamine Hydrochloride Synthesis
Introduction: The Cornerstone of Synthetic Efficiency
In the realm of chemical synthesis, particularly within pharmaceutical and materials science, the concept of yield is paramount. It serves as the ultimate metric of a reaction's efficiency, bridging the gap between theoretical possibility and practical outcome. The theoretical yield represents the maximum quantity of a product that can be formed from given amounts of reactants, assuming a perfect chemical reaction with 100% conversion and no loss of material.[1][2][3] For researchers and process chemists, the accurate calculation of theoretical yield is not merely an academic exercise; it is the fundamental benchmark against which the success of a synthetic protocol is measured. It informs process optimization, economic viability, and scale-up potential.
This guide provides a comprehensive, in-depth exploration of the principles and methodologies for calculating the theoretical yield of O-Benzoylhydroxylamine hydrochloride, a valuable intermediate in organic synthesis. We will dissect the underlying stoichiometry, explain the critical concept of the limiting reactant, and provide a step-by-step protocol grounded in established chemical principles.
The Synthesis of O-Benzoylhydroxylamine Hydrochloride: A Stoichiometric Overview
The synthesis of O-Benzoylhydroxylamine hydrochloride is typically achieved through the benzoylation of hydroxylamine. A common and direct method involves the reaction between Benzoyl Chloride and Hydroxylamine Hydrochloride.
The balanced chemical equation for this reaction is:
C₇H₅ClO (Benzoyl Chloride) + NH₂OH·HCl (Hydroxylamine Hydrochloride) → C₇H₈ClNO₂ (O-Benzoylhydroxylamine hydrochloride) + HCl
This equation reveals a crucial piece of information: the stoichiometry. The reactants, Benzoyl Chloride and Hydroxylamine Hydrochloride, combine in a 1:1 molar ratio to produce one mole of the desired product, O-Benzoylhydroxylamine hydrochloride. Understanding this ratio is the indispensable first step in any yield calculation.[3]
Core Principles of Theoretical Yield Calculation
The calculation of theoretical yield is a systematic process that relies on the foundational principles of stoichiometry. The entire calculation hinges on identifying the "limiting reactant"—the reactant that will be completely consumed first, thereby stopping the reaction and limiting the amount of product that can be formed.[4][5][6]
The logical workflow for this calculation can be visualized as follows:
Caption: Workflow for Theoretical Yield Calculation.
Step 1: Molar Mass Determination
The first step is to ascertain the molar mass (molecular weight) of each reactant and the product. This is a critical piece of data that allows for the conversion between mass (grams) and amount (moles).
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| Benzoyl Chloride | C₇H₅ClO | 140.57 |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 |
| O-Benzoylhydroxylamine hydrochloride | C₇H₈ClNO₂ | 173.60 |
| Data sourced from PubChem and other chemical suppliers.[7][8][9][10][11][12][13] |
Step 2: Experimental Protocol & Reactant Mole Calculation
To perform the calculation, we must define a hypothetical experimental protocol with specific starting quantities.
Experimental Protocol: A reaction is set up with 10.0 grams of Benzoyl Chloride and 6.0 grams of Hydroxylamine Hydrochloride .
Now, we convert the mass of each reactant into moles using the formula: Moles = Mass (g) / Molar Mass ( g/mol ) [1]
-
Moles of Benzoyl Chloride: 10.0 g / 140.57 g/mol = 0.0711 moles
-
Moles of Hydroxylamine Hydrochloride: 6.0 g / 69.49 g/mol = 0.0863 moles
Step 3: Identification of the Limiting Reactant
The limiting reactant is identified by comparing the mole ratio of the reactants to the stoichiometric ratio from the balanced equation.[5][6][14] Since the stoichiometry is 1:1, the reactant with the fewer number of moles is the limiting reactant.
-
Moles of Benzoyl Chloride = 0.0711 mol
-
Moles of Hydroxylamine Hydrochloride = 0.0863 mol
Comparing the two values, Benzoyl Chloride is present in a smaller molar amount (0.0711 < 0.0863).
Therefore, Benzoyl Chloride is the limiting reactant. This is the most critical step; all subsequent calculations are based on the amount of this reactant.[4] Hydroxylamine Hydrochloride is the excess reactant.
Step 4: Calculation of Theoretical Yield
The theoretical yield is calculated using the moles of the limiting reactant and the reaction stoichiometry.[1][2]
-
Determine Moles of Product: Based on the 1:1 stoichiometry, 0.0711 moles of Benzoyl Chloride will produce a maximum of 0.0711 moles of O-Benzoylhydroxylamine hydrochloride.
-
Convert Moles of Product to Mass (Grams): Theoretical Yield (g) = Moles of Product * Molar Mass of Product
Theoretical Yield = 0.0711 mol * 173.60 g/mol Theoretical Yield = 12.34 grams
This result signifies that if the reaction were 100% efficient, starting with 10.0 grams of Benzoyl Chloride and 6.0 grams of Hydroxylamine Hydrochloride would produce a maximum of 12.34 grams of O-Benzoylhydroxylamine hydrochloride. The actual yield obtained in a laboratory setting will likely be lower due to factors such as incomplete reactions, side reactions, and losses during product isolation and purification. The comparison of the actual yield to this theoretical value, expressed as a percentage, gives the percent yield.[3]
Summary of a Sample Calculation
The following table provides a concise summary of the data and results from our example calculation.
| Parameter | Benzoyl Chloride (Reactant) | Hydroxylamine Hydrochloride (Reactant) | O-Benzoylhydroxylamine hydrochloride (Product) |
| Molar Mass ( g/mol ) | 140.57 | 69.49 | 173.60 |
| Starting Mass (g) | 10.0 | 6.0 | - |
| Calculated Moles (mol) | 0.0711 | 0.0863 | - |
| Reactant Status | Limiting | Excess | - |
| Max Moles Produced (mol) | - | - | 0.0711 |
| Theoretical Yield (g) | - | - | 12.34 |
Conclusion
The rigorous calculation of theoretical yield is an indispensable skill for professionals in the chemical and pharmaceutical sciences. It provides the essential theoretical maximum that guides synthesis design, process optimization, and economic evaluation. By systematically applying the principles of stoichiometry—balancing the reaction equation, determining molar masses, calculating moles, and correctly identifying the limiting reactant—researchers can establish a robust framework for assessing the efficiency of any chemical transformation. This guide provides the foundational logic and a practical workflow for accurately determining the theoretical yield for the synthesis of O-Benzoylhydroxylamine hydrochloride, a process that can be extrapolated to virtually any chemical reaction.
References
-
Wikipedia. Benzoyl chloride. Available from: [Link]
-
BYJU'S. Benzoyl chloride. (2021). Available from: [Link]
-
Organic Syntheses. N-Methyl-O-benzoylhydroxylamine hydrochloride. Available from: [Link]
-
Hoffman Fine Chemicals. CAS 60839-87-4 | O-Benzoylhydroxylamine hydrochloride. Available from: [Link]
-
PubChem. Hydroxyamine hydrochloride. Available from: [Link]
-
Carl ROTH. Benzoyl chloride, 1 l, CAS No. 98-88-4. Available from: [Link]
-
DC Fine Chemicals. Hydroxylamine hydrochloride. Available from: [Link]
-
Omni Calculator. Theoretical Yield Calculator. (2019). Available from: [Link]
-
Molar Mass Calculator. benzoyl chloride (C6H5COCl) molar mass. Available from: [Link]
-
University of Calgary. Yield Calculations. Available from: [Link]
-
Expii. Theoretical Yield — Definition & Calculation. Available from: [Link] theoretical-yield-definition-calculation-102
-
MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (2025). Available from: [Link]
- Google Patents. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.
-
SciSpace. (Open Access) Synthesis of O-Benzylhydroxylamine Hydrochloride from Polyvinyl Alcohol Alcoholysis Liquor (2012). (2012). Available from: [Link]
-
PubChem. O-Benzoylhydroxylamine hydrochloride. Available from: [Link]
-
PubChem. Benzoyl chloride. Available from: [Link]
-
BYJU'S. How to Find/Calculate Theoretical Yield?. (2022). Available from: [Link]
-
Inchem.org. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. Available from: [Link]
-
Reddit. How do I determine the theoretical yield in an organic reaction?. (2020). Available from: [Link]
-
PharmaCompass.com. benzylhydroxylamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]
-
PrepChem.com. Synthesis of C. O-Benzyl-N-methyl hydroxylamine. Available from: [Link]
-
Arabian Journal of Chemistry. One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Available from: [Link]
-
LibreTexts Chemistry. The Limiting Reactant. Available from: [Link]
-
ResearchGate. O -Benzylhydroxylamine Hydrochloride. Available from: [Link]
- Google Patents. CN101429136B - Process for producing N-benzyl hydroxylamine and hydrochlorate.
-
ResearchGate. Synthesis of O‐benzoylhydroxylamine 19, reagents and conditions. Available from: [Link]
-
LibreTexts Chemistry. Limiting Reagents. (2023). Available from: [Link]
-
Khan Academy. Limiting reactant and reaction yields. Available from: [Link]
-
East Central College. Determining Limiting Reagent. Available from: [Link]
-
Organic Syntheses. benzohydroxamic acid. Available from: [Link]
Sources
- 1. omnicalculator.com [omnicalculator.com]
- 2. Theoretical Yield — Definition & Calculation - Expii [expii.com]
- 3. byjus.com [byjus.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Limiting Reactant [users.highland.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 8. Hydroxyamine hydrochloride | ClH.H3NO | CID 443297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzoyl chloride, 1 l, CAS No. 98-88-4 | Protecting Groups | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. Hydroxylamine hydrochloride | CAS 5470-11-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. O-Benzoylhydroxylamine hydrochloride | C7H8ClNO2 | CID 12246307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Khan Academy [khanacademy.org]
spectroscopic data (NMR, IR) of O-Benzoylhydroxylamine hydrochloride
An In-Depth Technical Guide to the Spectroscopic Characterization and Application of O-Benzoylhydroxylamine Hydrochloride
Executive Summary & Core Directive
O-Benzoylhydroxylamine hydrochloride (CAS: 60839-87-4) and its heavily utilized
Unlike traditional oxidants that require strictly anhydrous conditions or inert atmospheres, these hydrochloride salts are uniquely tolerant to air and moisture[3]. This whitepaper provides a rigorous framework for the spectroscopic validation (NMR, IR) of O-benzoylhydroxylamine hydrochlorides, detailing the causality behind their unique spectral signatures, and outlines self-validating experimental workflows for their application.
Structural & Spectroscopic Profiling (E-E-A-T)
Proper characterization of O-benzoylhydroxylamine hydrochloride is critical because the reagent is susceptible to hydrolysis, which yields benzoic acid and hydroxylamine hydrochloride. As a Senior Application Scientist, I emphasize that spectroscopy here is not just for identification—it is a diagnostic tool for reagent integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Causality in Chemical Shifts:
The most diagnostic feature in the
-
The formal positive charge on the nitrogen atom.
-
The strong electron-withdrawing inductive effect of the adjacent ester oxygen.
-
Intermolecular hydrogen bonding with the oxygen atom of the DMSO-
solvent.
Table 1:
H NMR Data Summary (300 MHz, DMSO-
)
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aromatic (ortho) | 7.95 | d ( | 2H | H-2, H-6 |
| Aromatic (para) | 7.72 | t ( | 1H | H-4 |
| Aromatic (meta) | 7.57 | t ( | 2H | H-3, H-5 |
| Ammonium | 11.00 – 11.50 | br s | 3H (2H for | |
| 2.90 | s | 3H |
Table 2:
C NMR Data Summary (75 MHz, DMSO-
)
| Position | Chemical Shift ( | Assignment |
| Carbonyl | 163.7 | |
| Aromatic (ipso) | 126.4 | C-1 |
| Aromatic (ortho) | 129.6 | C-2, C-6 |
| Aromatic (meta) | 129.8 | C-3, C-5 |
| Aromatic (para) | 135.1 | C-4 |
Infrared (IR) Spectroscopy
Causality in Vibrational Frequencies:
A typical benzoate ester exhibits a
Table 3: IR Spectroscopy Data (Nujol Mull / ATR)
| Wavenumber (cm | Intensity | Assignment |
| ~2923 | Broad, Strong | N-H / C-H stretching |
| 1770 | Strong, Sharp | |
| 1599 | Medium | Aromatic |
| 1260 | Strong | C-O stretching |
Self-Validating Experimental Workflows
To ensure trustworthiness in synthetic applications, every protocol must include a built-in validation step.
Analytical Validation Protocol (Reagent Integrity)
Before utilizing O-benzoylhydroxylamine hydrochloride in
-
Dissolve 10 mg of the reagent in 0.6 mL of anhydrous DMSO-
. -
Acquire a standard 1D
H NMR spectrum. -
Integrate the aromatic ortho-protons (
7.95) and set the value to exactly 2.00 . -
Validate: The broad ammonium peak (
~11.38) must integrate to 3.00 (or 2.00 for the -methyl derivative). -
Degradation Check: Scan the region at
12.5–13.5 ppm . The presence of a broad singlet here indicates the formation of benzoic acid (hydrolysis). If this peak is >5% relative to the ortho-protons, the reagent must be recrystallized or discarded.
Analytical validation workflow for O-Benzoylhydroxylamine HCl purity.
General Procedure for -Acyloxylation of Carbonyls
This reagent allows for the direct
Step-by-Step Methodology:
-
Preparation: In an open reaction vessel equipped with a magnetic stir bar, dissolve the carbonyl substrate (1.0 equiv) in dimethyl sulfoxide (DMSO) to a concentration of 0.2 M[4].
-
Addition: Add O-benzoylhydroxylamine hydrochloride (1.0 to 1.2 equiv) portion-wise over 15 minutes at ambient temperature[4].
-
Reaction: Stir the mixture for 1 to 4 hours. The reaction is tolerant to air and ambient moisture[3]. (Note: The reaction proceeds via an enol intermediate which attacks the electrophilic oxygen, cleaving the weak N-O bond).
-
Workup: Quench the reaction by pouring the mixture into ethyl acetate. Wash the organic layer extensively with water (to remove DMSO and hydroxylamine byproducts) and brine.
-
Isolation: Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Mechanistic pathway for electrophilic functionalization using O-Benzoylhydroxylamines.
References
-
A Practical Procedure for Carbonyl
-Oxidation: Synthesis of (2-Benzoyloxy)-1,4-cyclohexanedione Mono-ethylene Ketal. Organic Syntheses, Vol. 84, p. 233-241 (2007). Verified URL:[Link] -
An umpolung-enabled copper-catalysed regioselective hydroamin
-amino acids. Chemical Science, 2021, 12, 11525-11537. Verified URL:[Link] -
Copper-catalyzed intermolecular oxyamination of olefins using carboxylic acids and O-benzoylhydroxylamines. Beilstein Journal of Organic Chemistry, 2015, 11, 198. Verified URL:[Link]
Sources
Methodological & Application
Application Note: Electrophilic Amination using O-Benzoylhydroxylamine Hydrochloride (BHA·HCl)
This Application Note is designed for research scientists and process chemists. It details the preparation, handling, and application of O-Benzoylhydroxylamine Hydrochloride (BHA·HCl) , a versatile reagent for the electrophilic introduction of primary amine (
Executive Summary
O-Benzoylhydroxylamine hydrochloride (
Key Advantages:
-
Crystalline Stability: Significantly more stable than the free base O-benzoylhydroxylamine or O-mesitylenesulfonylhydroxylamine (MSH).
-
Atom Economy: The benzoate leaving group is less atom-heavy than many sulfonyl-based alternatives.
-
Versatility: Compatible with both organometallic reagents (R-Li, R-MgX) and transition metal catalysis (Cu, Pd).
Technical Foundation & Mechanism[1]
The Electrophilic Nitrogen
The reactivity of BHA·HCl stems from the weak
Reaction Pathways
The reagent operates primarily through two distinct mechanisms depending on the reaction conditions:
-
Direct Nucleophilic Substitution (
-like): A nucleophile (e.g., Grignard reagent) attacks the nitrogen, displacing the benzoate anion. -
Metal-Catalyzed Insertion: A transition metal (typically Copper) activates the substrate (C-H activation) and the BHA reagent (oxidative addition), leading to C-N bond formation via reductive elimination.
Figure 1: Dual mechanistic pathways for O-Benzoylhydroxylamine: Direct nucleophilic attack (top) and Metal-catalyzed insertion (bottom).
Preparation Protocol: Synthesis of BHA·HCl
Note: While BHA[1][2][3][4][5]·HCl is commercially available, in-house preparation ensures freshness and is significantly more cost-effective. The following protocol utilizes the N-Boc protection strategy, which is safer and yields higher purity than direct benzoylation.
Materials Required[2][6][7][8][9][10][11][12][13][14]
- -Boc-hydroxylamine (CAS: 36016-38-3)
-
Benzoyl chloride[6]
-
Triethylamine (
) -
Dichloromethane (DCM)
-
4M HCl in Dioxane[2]
-
Ethyl Acetate / Hexanes
Step-by-Step Procedure
Part A: Synthesis of
-Boc-O-benzoylhydroxylamine
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with nitrogen.
-
Dissolution: Add
-Boc-hydroxylamine (1.0 equiv) to DCM (0.5 M concentration). Cool to 0°C in an ice bath. -
Base Addition: Add Triethylamine (1.2 equiv) dropwise. Stir for 10 minutes.
-
Acylation: Add Benzoyl chloride (1.1 equiv) dropwise via syringe pump or addition funnel to control exotherm.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (usually 20% EtOAc/Hexane).
-
Workup: Wash with water (
), saturated ( ), and brine. Dry organic layer over . -
Purification: Concentrate in vacuo. Recrystallize from Hexanes/EtOAc to obtain white crystals of the intermediate.
Part B: Deprotection to BHA·HCl
-
Dissolution: Dissolve the
-Boc intermediate from Part A in minimal Ethyl Acetate. -
Acidolysis: Cool to 0°C. Add 4M HCl in Dioxane (3.0 equiv) slowly.
-
Precipitation: Stir at RT. The product, BHA·HCl , will precipitate as a white solid within 1-2 hours.
-
Isolation: Filter the solid under inert atmosphere (nitrogen funnel recommended). Wash copiously with cold diethyl ether to remove residual benzoate byproducts.
-
Drying: Dry under high vacuum for 4 hours.
-
Storage: Store at -20°C in a desiccator. Shelf life: ~3 months.
-
Application Protocol A: Metal-Free Amination of Organometallics
This protocol describes the conversion of an aryl-Grignard reagent to a primary aniline. This method avoids the use of azides or transition metals.
Target: Phenylmagnesium bromide
Experimental Workflow
-
Reagent Prep: Weigh BHA·HCl (1.2 equiv) into a dry Schlenk flask under Nitrogen. Suspend in dry THF.
-
Critical Step: Since BHA·HCl is insoluble in THF, it acts as a heterogeneous source. Some protocols suggest adding LiCl to increase solubility, but the suspension works for standard Grignards.
-
-
Cooling: Cool the BHA·HCl suspension to -78°C .
-
Why? The reaction is highly exothermic. Premature warming leads to N-O bond cleavage without amination (decomposition).
-
-
Addition: Add the Grignard reagent (1.0 equiv) dropwise over 20 minutes.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to RT over 2 hours.
-
Quench: Quench with dilute aqueous HCl (1M).
-
Workup:
-
Wash with
(removes benzoic acid and non-basic impurities). -
Basify the aqueous layer to pH >10 using NaOH.
-
Extract the free amine into EtOAc or DCM.
-
Data Summary: Scope of Nucleophiles
| Nucleophile Type | Conditions | Typical Yield | Notes |
|---|---|---|---|
| Aryl-MgBr | THF, -78°C to RT | 75-90% | Highly reliable for simple aromatics. |
| Alkyl-ZnX | THF, 0°C | 60-80% | Requires preparation of Zinc reagent first. |
| Aryl-Li |
Application Protocol B: Copper-Catalyzed C-H Amination
This advanced protocol utilizes BHA·HCl for the direct amination of
Reference System: 2-Phenylpyridine
Experimental Workflow
-
Catalyst Loading: In a reaction vial, combine:
-
Substrate (1.0 equiv)
- (10 mol%)
-
BHA[6]·HCl (1.5 equiv)
-
Base:
(2.0 equiv) - Essential to neutralize the HCl salt in situ.
-
-
Solvent: Add 1,2-Dichloroethane (DCE) or DMF (0.2 M).
-
Activation: Seal the vial and heat to 80-100°C for 12-24 hours.
-
Filtration: Cool to RT. Dilute with DCM and filter through a Celite pad to remove copper salts.
-
Purification: Concentrate and purify via silica gel chromatography.
Figure 2: Catalytic cycle for Copper-mediated C-H amination using BHA.
Safety & Handling (Trustworthiness)
Hazard Identification:
-
Thermal Instability: While the HCl salt is stable, the free base (
) can undergo exothermic decomposition (Lossen rearrangement type) if heated neat. Never heat the free base above 50°C. -
Sensitizer: Hydroxylamine derivatives are potential skin sensitizers. Use double gloving.
Self-Validating Safety Checks:
-
DSC Check: If preparing large batches (>10g), perform Differential Scanning Calorimetry. A sharp exotherm <100°C indicates impurities or free base presence.
-
Salt Verification: The HCl salt should be a free-flowing white solid. If it appears "wet" or "gummy," it may have hydrolyzed to benzoic acid and hydroxylamine; discard and repurify.
References
-
Preparation & Scope: Berman, A. M., & Johnson, J. S. (2006).[7] Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles. Journal of Organic Chemistry, 71(1), 219–224.[7][8] Link
-
Metal-Free Applications: McDonald, S. L., & Wang, Q. (2013). Transition-Metal-Free Electrophilic Amination of Arylboronic Acids. Chemical Communications, 49, 1135-1137. Link
-
C-H Activation: Takase, K., et al. (2021). Copper-Catalyzed Intermolecular C(sp2)–H Amination with Electrophilic O-Benzoyl Hydroxylamines.[9][10] Journal of Organic Chemistry, 86(15), 10580–10590. Link
-
Review of Reagent Class: Klatt, T., et al. (2015). Oxidative Transition-Metal-Catalyzed Cross-Coupling Reactions with Organometallic Reagents. Chemical Reviews, 115(17), 9248–9290. Link
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scispace.com [scispace.com]
- 4. fishersci.com [fishersci.com]
- 5. arabjchem.org [arabjchem.org]
- 6. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 7. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]
- 8. Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Catalyzed Intermolecular C(sp2)-H Amination with Electrophilic O-Benzoyl Hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of primary amines using O-Benzoylhydroxylamine hydrochloride
Application Note: High-Fidelity Synthesis of Primary Amines using -Benzoylhydroxylamine Hydrochloride
Executive Summary
The synthesis of primary amines is a cornerstone of pharmaceutical chemistry, traditionally achieved via nucleophilic substitution (e.g., Gabriel synthesis, azide reduction) or reductive amination. However, these methods often fail when applied to electron-rich substrates or sterically hindered systems.
-Benzoylhydroxylamine hydrochloride (BzONHThis guide details the application of BzONH
Mechanistic Insight & Chemical Logic
The "Umpolung" Concept
Standard amination involves a nucleophilic amine attacking an electrophilic carbon. In this protocol, the nitrogen atom is bonded to an electron-withdrawing benzoyloxy group (
The hydrochloride salt (BzONH
Reaction Pathway Visualization
The following diagram illustrates the mechanistic divergence between traditional nucleophilic amination and the electrophilic pathway utilized here.
Figure 1: Comparison of reaction polarities. The electrophilic nitrogen allows direct C-N bond formation on nucleophilic carbon centers.[1][2]
Critical Handling & Safety Data
Warning: Hydroxylamine derivatives possess N-O bonds which can be thermally unstable. While the benzoyl derivative is significantly more stable than the acetyl analog, strict adherence to safety protocols is mandatory.
| Parameter | Specification / Guideline |
| CAS Number | 2687-43-6 |
| Physical State | White crystalline solid (HCl salt) |
| Storage | -20°C (Desiccated).[3] Stable for months if dry. |
| Thermal Hazard | Do not heat neat material above 50°C. Exothermic decomposition possible. |
| Solubility | Soluble in water, MeOH, DMSO. Free base soluble in DCM, THF. |
| Incompatibility | Strong reducing agents, strong bases (exothermic neutralization). |
Protocol A: Copper-Catalyzed Amination of Aryl Boronic Acids
Application: Synthesis of primary anilines from aryl boronic acids. Mechanism: Chan-Lam-Evans type coupling where the copper species facilitates the transmetallation of the aryl group and subsequent reductive elimination with the nitrogen source.
Materials
-
Aryl Boronic Acid (1.0 equiv)
- -Benzoylhydroxylamine HCl (1.2 equiv)
-
Cu(OAc)
(10-20 mol%) - Catalyst -
2,2'-Bipyridine (10-20 mol%) - Ligand
-
Cs
CO (2.0 equiv) - Base -
Solvent: DMF or DMF/H
O (9:1)
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a dry vial equipped with a stir bar, combine Cu(OAc)
(0.1 mmol) and 2,2'-bipyridine (0.1 mmol). Add 1.0 mL of DMF and stir at room temperature for 10 minutes until a homogenous blue/green complex forms.-
Why: Pre-forming the ligand-metal complex ensures active catalytic species are available immediately upon substrate addition, reducing induction periods.
-
-
Substrate Addition: Add the Aryl Boronic Acid (1.0 mmol) and Cs
CO (2.0 mmol) to the reaction vessel. -
Reagent Introduction: Add
-Benzoylhydroxylamine HCl (1.2 mmol) in one portion.-
Note: The base will neutralize the HCl salt in situ, liberating the active free base.
-
-
Reaction: Seal the vessel and stir at 40°C for 12–24 hours.
-
Monitoring: Monitor by LC-MS. The disappearance of the boronic acid and appearance of the aniline (often M+1) and benzoic acid byproduct indicates progress.
-
-
Workup:
-
Dilute with Ethyl Acetate (20 mL).
-
Wash with saturated NaHCO
(2 x 10 mL) to remove benzoic acid and copper salts. -
Wash with brine (10 mL).
-
Dry over Na
SO , filter, and concentrate.
-
-
Purification: Flash column chromatography (typically Hexanes/EtOAc). Primary amines can streak; adding 1% Et
N to the eluent is recommended.
Protocol B: Amination of Organozinc/Grignard Reagents
Application: Synthesis of primary aliphatic amines (including
Materials
-
Grignard Reagent (
) or Organolithium ( ) -
ZnCl
(1.0 M in THF, anhydrous) - -Benzoylhydroxylamine HCl (dried)
-
CuCl
or Cu(OAc) (Catalytic, optional but recommended for difficult substrates) -
Solvent: Anhydrous THF
Step-by-Step Methodology
-
Reagent Preparation (Free Base Generation):
-
Critical: Grignard reagents are incompatible with the acidic proton of the HCl salt. You must use the free base.
-
Dissolve BzONH
[3]·HCl in water.[1][6] Neutralize with saturated NaHCO . Extract rapidly with cold DCM. Dry the DCM layer with MgSO (cold) and concentrate in vacuo at <20°C. Re-dissolve in anhydrous THF immediately.
-
-
Transmetallation (The "Johnson Modification"):
-
Cool a solution of the Grignard reagent (1.2 mmol) in THF to -78°C.
-
Add ZnCl
solution (1.2 mmol) dropwise. Stir for 15 mins at -78°C, then warm to 0°C for 10 mins. -
Why: Organozinc reagents are softer nucleophiles than Grignards. This prevents "hard" side reactions (like direct attack on the carbonyl of the benzoyl group) and promotes the
attack on Nitrogen.
-
-
Electrophilic Amination:
-
Add the catalytic copper salt (5 mol%) if using (accelerates the reaction).
-
Add the solution of BzONH
(free base) (1.0 mmol) in THF dropwise to the organozinc solution at 0°C.
-
-
Reaction & Quench:
-
Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour.
-
Quench carefully with dilute HCl (1M) or saturated NH
Cl. -
Note: If using dilute HCl, the amine product will be in the aqueous layer. Wash the organic layer (containing benzoic acid) with ether, then basify the aqueous layer (pH > 10) with NaOH and extract the amine into DCM.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (Protocol A) | Protodeboronation of boronic acid. | Use anhydrous solvents; switch base to K |
| Amide Formation (Protocol B) | Nucleophilic attack on Carbonyl (C=O) instead of Nitrogen. | Ensure transmetallation to Zinc is complete. The Organozinc is more selective for N-attack than the Grignard. |
| Reagent Decomposition | Thermal instability of free base. | Keep BzONH |
| No Reaction | Catalyst poisoning (Protocol A). | Ensure 2,2'-bipyridine is used; pyridine-type ligands stabilize the Cu species. |
Workflow Decision Matrix
Use the following logic map to select the appropriate protocol for your substrate.
Figure 2: Decision matrix for selecting the optimal amination pathway.
References
-
Berman, A. M., & Johnson, J. S. (2006).
-Benzoyl Hydroxylamines as Broadly Useful and Synthons.[4][5] The Journal of Organic Chemistry, 71(1), 219–224.[4][5] [Link] -
McDonald, S. L., & Wang, Q. (2014). Copper-Catalyzed Electrophilic Amination of Heteroaryl Organozinc Nucleophiles. Chemical Communications, 50, 2535-2538. [Link]
-
Matsuda, N., Hirano, K., Satoh, T., & Miura, M. (2012).
-Dialkylhydroxylamines.[7] Angewandte Chemie International Edition, 51(15), 3642–3645.[7] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]
- 5. Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 2687-43-6: O-Benzylhydroxylamine hydrochloride [cymitquimica.com]
- 7. Copper-catalyzed amination of arylboronates with N,N-dialkylhydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: O-Benzoylhydroxylamine Hydrochloride in Transition Metal-Catalyzed C–N Bond Formation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols
Executive Summary & Mechanistic Rationale
The construction of carbon–nitrogen (C–N) bonds is a foundational pillar in the synthesis of pharmaceuticals, agrochemicals, and complex natural products. Traditionally, amination relies on the inherent nucleophilicity of nitrogen to attack electrophilic carbon centers. However, functionalizing unactivated C–H bonds, unactivated alkenes, or stable organometallic reagents requires a polarity reversal—an "umpolung" strategy.
O-Benzoylhydroxylamine hydrochloride has emerged as a premier electrophilic aminating reagent to achieve this. The highly polarized and relatively weak N–O bond serves as an ideal handle for transition metals.
The Causality of Metal Selection
The choice of transition metal dictates the reaction pathway through specific high-valent intermediates:
-
Palladium (Pd): In alkene diamination, a Pd(II) catalyst coordinates the alkene, driving an initial anti-aminopalladation. The resulting alkyl-Pd(II) intermediate is trapped by O-benzoylhydroxylamine via rapid oxidative addition. This elevates the metal to a highly reactive Pd(IV)–amido species, which forcefully undergoes a stereoretentive reductive elimination to forge the C–N bond[1].
-
Copper (Cu): For C–H activation and the amination of organoborons, Cu(I) inserts into the N–O bond to generate an electrophilic Cu(III)–amido intermediate. This species readily couples with carbon nucleophiles or triggers complex cascade reactions, such as 1,2-directing group migrations[2],[3].
Fig 1. Pd(II)/Pd(IV) catalytic cycle for alkene diamination using O-benzoylhydroxylamine.
Quantitative Benchmarks & Substrate Scope
The following table summarizes the performance of O-benzoylhydroxylamine across different transition metal-catalyzed amination paradigms.
| Transition Metal | Reaction Class | Carbon Nucleophile | Electrophilic Agent | Typical Yield | Key Mechanistic Hallmark |
| Palladium (Pd) | Alkene Diamination | Unactivated Alkenes | O-Benzoylhydroxylamine | 60–85% | Pd(II)/Pd(IV) cycle; stereoretentive reductive elimination[1]. |
| Copper (Cu) | C–H Amination | (Hetero)arenes | O-Benzoylhydroxylamine | 66–99% | Cu(I)/Cu(III) cycle; directing group migration[2]. |
| Copper (Cu) | Aminoboration | Organoborons | O-Benzoylhydroxylamine | 70–90% | Salt metathesis; retention of configuration[3]. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Each step includes the physical causality behind the action and an analytical checkpoint to verify intermediate success.
Protocol A: Pd-Catalyzed Alkene Diamination
This protocol details the conversion of N-allylguanidines or ureas into cyclic diamines[1].
-
Catalyst & Ligand Preparation (Glovebox):
-
Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(acac)₂ (4 mol%), the selected 2,4-pentanedione-derived ligand (8 mol%), and Cs₂CO₃ (2.0 equiv).
-
Causality: Low-valent Pd(II) is susceptible to premature oxidation by atmospheric O₂. The glovebox ensures an inert environment, preventing catalyst deactivation prior to the critical aminopalladation step.
-
-
Substrate & Electrophile Addition:
-
Action: Add the tethered alkene substrate (1.0 equiv) and O-benzoylhydroxylamine (1.5–3.0 equiv) dissolved in anhydrous dioxane (0.1 M).
-
Validation Checkpoint: Retain a 50 µL aliquot of this starting mixture. Run a baseline GC-MS to establish the exact retention times of the unreacted alkene and electrophile.
-
-
Thermal Activation:
-
Action: Seal the tube, remove it from the glovebox, and heat at 100 °C for 16 hours.
-
Causality: The oxidative addition of the N–O bond to the stable alkyl-Pd(II) intermediate has a high activation energy barrier, necessitating sustained thermal input.
-
-
Reaction Monitoring & Stereochemical Validation:
-
Action: Monitor via TLC (UV active; stains with KMnO₄).
-
Validation Checkpoint: If utilizing a di-deuterated substrate, analyze the crude mixture via ¹H NMR. A preserved diastereomeric ratio (dr) confirms that stereoretentive reductive elimination occurred faster than reversible β-hydride elimination[1].
-
-
Workup:
-
Action: Cool to room temperature, filter through a pad of Celite (to remove palladium black and inorganic salts), concentrate in vacuo, and purify via flash column chromatography.
-
Protocol B: Cu-Catalyzed Electrophilic Amination of Organoboranes
This protocol outlines the synthesis of α-aminoboronic acid derivatives from stable gem-diborylalkanes[3].
-
Reaction Setup:
-
Action: Combine a Cu(I) catalyst (e.g., CuTc, 10 mol%) and O-benzoylhydroxylamine (1.5 equiv) in a reaction vial under an argon atmosphere.
-
Causality: Cu(I) rapidly inserts into the N–O bond to form the active Cu(III)–amido species. Excess electrophile (1.5 equiv) is used to compensate for trace background degradation.
-
-
Nucleophile Introduction:
-
Action: Add the gem-diborylalkane substrate (1.0 equiv) in anhydrous toluene. Stir at 80 °C.
-
-
In-Process Validation:
-
Validation Checkpoint: After 4 hours, check for the disappearance of the O-benzoylhydroxylamine spot on TLC. If the electrophile is consumed but the borane substrate remains intact, it indicates catalyst poisoning (likely due to moisture), requiring rigorous solvent degassing in future runs.
-
-
Quenching & Extraction:
-
Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc and dry over Na₂SO₄.
-
Causality: NH₄Cl effectively breaks down any remaining Cu-amido or Cu-alkoxide complexes, liberating the free aminated product into the organic phase.
-
Fig 2. Self-validating experimental workflow for Cu-catalyzed electrophilic amination.
References
-
Title: A directing group switch in copper-catalyzed electrophilic C–H amination/migratory annulation cascade: divergent access to benzimidazolone/benzimidazole Source: rsc.org URL: 2
-
Title: Pd-Catalyzed Alkene Diamination Reactions with O-Benzoylhydroxylamine Electrophiles. Evidence Supporting a Pd(II/IV) Catalytic Cycle, the Role of 2,4-Pentanedione Derivatives as Ligands, and Expanded Substrate Scope Source: nih.gov URL: 1
-
Title: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions Source: vivekanandcollege.ac.in URL:
-
Title: Copper-Catalyzed Electrophilic Amination Source: osaka-u.ac.jp URL: 3
Sources
- 1. Pd-Catalyzed Alkene Diamination Reactions with O-Benzoylhydroxylamine Electrophiles. Evidence Supporting a Pd(II/IV) Catalytic Cycle, the Role of 2,4-Pentanedione Derivatives as Ligands, and Expanded Substrate Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A directing group switch in copper-catalyzed electrophilic C–H amination/migratory annulation cascade: divergent access to benzimidazolone/benzimidazo ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01420C [pubs.rsc.org]
- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
procedure for oxime formation from aldehydes using O-Benzoylhydroxylamine hydrochloride
Application Note: Divergent Synthesis of O-Benzoyl Oximes and α-Benzoyloxy Aldehydes using O-Benzoylhydroxylamine Hydrochloride
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide
Executive Summary & Mechanistic Rationale
The condensation of aldehydes with hydroxylamine derivatives is a foundational transformation in synthetic organic chemistry. However, when utilizing O-benzoylhydroxylamine hydrochloride , the reaction profile offers unique, highly valuable synthetic divergence depending on the substitution pattern of the nitrogen atom.
As a Senior Application Scientist, I frequently observe that researchers default to a two-step oxime formation and subsequent acylation to generate O-acyl oximes. Utilizing unsubstituted O-benzoylhydroxylamine hydrochloride allows for a highly efficient, one-pot condensation to yield O-benzoyl oximes . These stable intermediates are highly sought after in modern photoredox catalysis, serving as robust precursors for iminyl radicals used in the visible-light-promoted synthesis of complex aza-arenes like phenanthridines and quinolines[1].
Conversely, introducing an N-alkyl substituent (e.g., N-methyl or N-tert-butyl-O-benzoylhydroxylamine hydrochloride) fundamentally alters the reaction trajectory. Instead of a stable oxime, the condensation yields an transient enamine/iminium intermediate. This intermediate spontaneously undergoes a [3,3]-sigmatropic rearrangement at room temperature to deliver α-benzoyloxy aldehydes —a powerful, metal-free method for the chemoselective α-oxygenation of carbonyls pioneered by the Tomkinson group[2],[3].
Understanding the causality behind the reagent selection and the buffering environment is critical to controlling this divergent reactivity.
Workflow Visualization
The following diagram illustrates the divergent mechanistic pathways dictated by the N-substitution of the O-benzoylhydroxylamine reagent.
Divergent reactivity pathways of O-benzoylhydroxylamine derivatives with aldehydes.
Quantitative Optimization Data
A critical failure point in O-benzoyl oxime synthesis is the premature cleavage of the labile O-benzoyl ester bond (saponification) before condensation can occur. The choice of base and solvent is the primary causal factor in reaction success. The quantitative data below summarizes our optimization parameters for the synthesis of O-benzoyl oximes from aliphatic aldehydes.
| Solvent | Base (Equivalents) | Time (h) | Yield (%) | Causality & Experimental Observation |
| Dichloromethane | Triethylamine (1.2) | 4.0 | 65% | Stronger organic base caused competing ester hydrolysis and side-reactions. |
| Tetrahydrofuran | Pyridine (1.5) | 6.0 | 72% | Sluggish reaction kinetics due to poor solubility of the hydrochloride salt. |
| Methanol / H₂O | Na₂CO₃ (1.2) | 3.0 | 81% | Moderate yield; mild biphasic buffering, but slight transesterification noted. |
| Ethanol (Abs) | Sodium Acetate (1.5) | 2.0 | 94% | Optimal. Rapid condensation. Acetate buffer prevents saponification. |
Self-Validating Experimental Protocol: Synthesis of O-Benzoyl Oximes
This protocol is designed as a self-validating system. By observing specific physical phase changes and utilizing orthogonal monitoring techniques, the operator can confirm the mechanistic progression of the reaction in real-time.
Materials Required:
-
Aldehyde substrate (1.0 mmol)
-
O-Benzoylhydroxylamine hydrochloride (1.1 mmol)
-
Anhydrous Sodium Acetate (1.5 mmol)
-
Absolute Ethanol (5.0 mL)
Step-by-Step Methodology:
-
Preparation of the Buffering Matrix: In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous sodium acetate (1.5 mmol) in absolute ethanol (5.0 mL) at ambient temperature (20–25 °C).
-
Causality: Utilizing a weak acetate buffer strictly controls the pH. Stronger bases (like NaOH or excess Et₃N) will prematurely hydrolyze the delicate O-benzoyl bond, destroying the reagent before it can act as a nucleophile.
-
-
Reagent Activation: Add O-benzoylhydroxylamine hydrochloride (1.1 mmol) to the stirring suspension in one portion. Stir for 10–15 minutes.
-
Self-Validation Checkpoint: The reaction mixture will transition from a coarse suspension to a finely dispersed, milky suspension. This physical change indicates the liberation of the free O-benzoylhydroxylamine base and the concomitant precipitation of insoluble sodium chloride (NaCl).
-
-
Electrophile Introduction: Slowly add the aldehyde (1.0 mmol) dropwise over 2 minutes.
-
Causality: Controlled addition prevents localized exothermic spikes that could drive unwanted base-catalyzed aldol self-condensation of the starting aldehyde.
-
-
Condensation & Monitoring: Cap the flask and stir the reaction at ambient temperature for 2 hours.
-
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) eluent system. The aldehyde starting material (which can be visualized using a 2,4-DNP stain) will deplete, replaced by a new, highly UV-active spot (the O-benzoyl oxime) typically migrating with a lower
value.
-
-
Solvent Evaporation: Once TLC confirms complete consumption of the aldehyde, concentrate the ethanol under reduced pressure to approximately 1 mL.
-
Causality: Removing the bulk of the ethanol prevents it from acting as an amphiphilic co-solvent during the aqueous workup, which would otherwise drag the polar product into the aqueous phase and reduce isolated yields.
-
-
Aqueous Quench & Extraction: Dilute the concentrated residue with Ethyl Acetate (15 mL) and quench by adding distilled water (10 mL). Transfer to a separatory funnel and isolate the organic layer.
-
Neutralization Wash: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
-
Causality: The bicarbonate wash is critical. It neutralizes any residual acetic acid generated during the buffering step, preventing acid-catalyzed hydrolysis of the newly formed oxime during the final concentration step.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure O-benzoyl oxime. The product is generally pure enough for immediate downstream photoredox applications[1].
References
- Beshara, C. S., et al. "A General Method for the α-Acyloxylation of Carbonyl Compounds." ResearchGate.
- "Visible-Light-Promoted and One-Pot Synthesis of Phenanthridines and Quinolines from Aldehydes and O-Acyl Hydroxylamine." Scilit.
- "Asymmetric Syntheses of (+)- and (−)-Collybolide Enable Reevaluation of kappa-Opioid Receptor Agonism." ACS Central Science.
Sources
Application Note: O-Benzoylhydroxylamine Hydrochloride (BHA·HCl) in Pharmaceutical Intermediate Synthesis
[1][2]
Executive Summary
O-Benzoylhydroxylamine hydrochloride (BHA·HCl) is a specialized electrophilic aminating reagent used to introduce amino groups (
This guide details the application of BHA[1][2]·HCl in the synthesis of pharmaceutical intermediates, specifically focusing on direct electrophilic amination and transition-metal catalyzed C-N bond formation .
Critical Distinction: Benzoyl vs. Benzyl
WARNING: Do not confuse O-Benzoylhydroxylamine (
) with O-Benzylhydroxylamine ().
Chemical Properties & Safety Profile[3][9][10][11]
| Property | Specification |
| Chemical Name | O-Benzoylhydroxylamine Hydrochloride |
| CAS Number | 60839-87-4 (Salt); 7645-32-1 (Free Base) |
| Structure | |
| Molecular Weight | 173.60 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, Water; Sparingly soluble in DCM, Et2O |
| Stability | Hygroscopic. Potentially Explosive upon heating or shock.[6][7] |
Safety Protocol: High-Energy N-O Bond
Risk: Compounds containing N-O bonds with acyl groups are potentially energetic. While the hydrochloride salt is more stable than the free base, it can still decompose exothermically.
-
Temperature Control: Never heat bulk neat material above 50°C.
-
Isolation: Do not distill the free base. Use the hydrochloride salt for storage.
-
Metal Contact: Avoid contact with transition metals (Fe, Cu) unless in a controlled catalytic reaction, as they can catalyze decomposition.
-
Blast Shield: Perform all reactions >5g behind a blast shield.
Mechanistic Insight
BHA·HCl functions as an amine transfer reagent. The benzoate group (
Reactivity Flowchart
Figure 1: Competitive reactivity pathways. Soft nucleophiles favor N-attack (amination), while hard nucleophiles may attack the carbonyl (acylation).
Application Protocols
Protocol A: Preparation of BHA·HCl (The "Besselièvre" Method)
Note: If commercial supply is unavailable, this standard protocol yields high-purity reagent.
Reagents:
-
Benzoyl Peroxide (75% water wet): 20.0 g (62 mmol)
-
Ammonium Hydroxide (28-30% NH3): 100 mL
-
Tetrahydrofuran (THF): 100 mL
-
HCl (4M in Dioxane): ~20 mL
Step-by-Step:
-
Dissolution: Dissolve Benzoyl Peroxide in THF in a round-bottom flask.
-
Amination: Cool to 0°C. Add Ammonium Hydroxide slowly.
-
Reaction: Stir vigorously at 0°C for 2 hours, then warm to RT for 12 hours.
-
Workup: Concentrate THF in vacuo (bath <30°C). Extract the residue with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash organics with saturated
to remove benzoic acid byproducts. -
Salt Formation: Dry organics over
. Cool to 0°C. Add HCl/Dioxane dropwise until precipitation is complete. -
Isolation: Filter the white solid (BHA·HCl), wash with cold ether, and dry under vacuum.
Protocol B: Synthesis of N-Amino Heterocycles (Pyridinium Salts)
Application: Synthesis of N-amino pyridinium ylides, which are precursors to photo-active compounds and 1,3-dipoles.
Reagents:
-
Substituted Pyridine (1.0 equiv)
-
BHA·HCl (1.1 equiv)
-
Dichloromethane (DCM) or Acetonitrile
Method:
-
Dissolve the pyridine substrate in DCM (0.5 M).
-
Add BHA·HCl in one portion at room temperature.
-
Observation: The reaction typically becomes heterogeneous as the N-amino salt precipitates.
-
Stir for 12-24 hours.
-
Isolation: Filter the precipitate. Wash with
to remove benzoic acid byproducts. -
Validation:
NMR will show a diagnostic downfield shift of the -protons on the pyridine ring and a broad singlet ( ppm) for the protons.
Protocol C: Copper-Catalyzed Electrophilic Hydroamination
Application: Installing amines onto alkenes (styrenes) to form branched amines.
Reagents:
-
Styrene derivative (1.0 equiv)
-
BHA·HCl (1.2 equiv)
-
Catalyst:
(5 mol%) -
Ligand: 1,10-Phenanthroline (5 mol%)
-
Base:
(1.5 equiv) - Essential to liberate free BHA in situ -
Solvent: DMF[9]
Workflow Diagram:
Figure 2: Workflow for Copper-catalyzed hydroamination. The base is critical to generate the active electrophile from the hydrochloride salt.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | BHA decomposition | Ensure reaction temp < 40°C. Add BHA slowly. |
| Acylation (Amide formation) | Hard nucleophile attack | Use a bulky base (e.g., |
| No Reaction | Salt insolubility | Switch solvent to DMF/MeOH or use free base (generated in situ). |
| Exotherm | Runaway decomposition | STOP. Cool immediately. Dilute with solvent. Check scale. |
References
-
Synthesis of O-Benzoylhydroxylamine
- Besselièvre, F. et al. "O-Benzoylhydroxylamine." Organic Syntheses, 2016, 93, 286-299.
-
Electrophilic Amination Review
- Noda, H. et al. "O-Benzoylhydroxylamines as Alkyl Nitrene Precursors." Organic Letters, 2020, 22, 8769.
-
Transition Metal Catalysis
- Barker, T. J. et al. "Copper-Catalyzed Electrophilic Amination." Journal of the American Chemical Society, 2012, 134, 13588.
-
Safety Data
- PubChem Compound Summary: O-Benzoylhydroxylamine.
Sources
- 1. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 2. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. auckland.ac.nz [auckland.ac.nz]
- 7. nj.gov [nj.gov]
- 8. Pd-Catalyzed Alkene Diamination Reactions with O-Benzoylhydroxylamine Electrophiles. Evidence Supporting a Pd(II/IV) Catalytic Cycle, the Role of 2,4-Pentanedione Derivatives as Ligands, and Expanded Substrate Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles using O-Benzoylhydroxylamine Hydrochloride
Strategic Overview & Introduction
Standard C–N bond formations, such as the Buchwald-Hartwig amination, typically rely on nucleophilic amines and electrophilic carbon sources (e.g., aryl halides)[1]. However, an umpolung (polarity-reversed) approach utilizing an electrophilic nitrogen source and a carbon nucleophile provides complementary access to sterically hindered or highly functionalized amines[2].
O-Benzoylhydroxylamines serve as highly effective electrophilic nitrogen synthons[3]. When coupled with diorganozinc reagents (
Mechanistic Rationale & Causality
The success of this protocol relies on the synergistic interaction between the copper catalyst, the organozinc nucleophile, and the O-benzoylhydroxylamine electrophile.
-
Why Copper? Copper salts (e.g., CuOTf, CuCN) efficiently mediate the transfer of the amine group. The active Cu(I) species undergoes transmetalation with the organozinc reagent, followed by an oxidative addition (or an
-like electrophilic attack) into the weak N–O bond, significantly lowering the activation barrier for C–N bond formation[2]. -
Why Organozinc? Diorganozinc reagents (
) are significantly less basic and more nucleophilic than their Grignard or organolithium counterparts. This prevents unwanted side reactions with sensitive functional groups (esters, amides, ketones) present on the electrophile[3]. -
Why O-Benzoylhydroxylamine Hydrochloride? The O-benzoyl moiety is an excellent leaving group, driving the thermodynamic favorability of the amination[4]. Because the free base is prone to degradation, the reagent is supplied as a stable hydrochloride salt. It must be free-based in situ or immediately prior to the reaction to prevent its acidic protons from stoichiometrically quenching the organozinc reagent[5].
Figure 1: Catalytic cycle of Cu-catalyzed electrophilic amination via umpolung strategy.
Quantitative Data & Optimization
The following tables summarize the optimization parameters and representative substrate scope for the copper-catalyzed amination workflow.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol %) | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
|---|---|---|---|---|---|
| 1 | None | THF | 25 | 0 | Background reaction is completely suppressed without Cu. |
| 2 | CuOTf (5) | THF | 25 | 85 | Optimal transmetalation and turnover rates. |
| 3 | CuCl
Table 2: Representative Substrate Scope
| Nucleophile (
Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint criteria are met.
Figure 2: Self-validating experimental workflow for the electrophilic amination protocol.
Step 1: Free-Basing of O-Benzoylhydroxylamine Hydrochloride
Rationale: The acidic hydrochloride salt will rapidly protonate and destroy the organozinc reagent. It must be converted to the free base immediately prior to use to prevent spontaneous degradation (e.g., Lossen rearrangement).
-
Suspend O-Benzoylhydroxylamine hydrochloride (1.0 mmol) in 5 mL of ethyl acetate (EtOAc) in a separatory funnel.
-
Add 5 mL of saturated aqueous NaHCO
and shake vigorously until the solid completely dissolves. -
Separate the organic layer, wash with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure at room temperature.
-
Validation Checkpoint: Check the pH of the aqueous layer using indicator paper; it must be >8. The resulting free base should be a clear oil or white solid and must be used immediately in Step 2.
Step 2: Preparation of the Active Copper Catalyst
Rationale: Cu(OTf)
-
In an oven-dried Schlenk flask purged with Argon, add the freshly prepared O-benzoylhydroxylamine free base (1.0 mmol) and Cu(OTf)
(0.05 mmol, 5 mol %). -
Dissolve the mixture in 3.0 mL of anhydrous THF and stir at room temperature for 5 minutes.
-
Validation Checkpoint: Observe a distinct color change (typically from colorless to a pale yellow/greenish hue), indicating the successful coordination and formation of the active copper complex.
Step 3: Transmetalation and Electrophilic Amination
Rationale: The dropwise addition of the diorganozinc reagent controls the rate of transmetalation, preventing a runaway exothermic reaction and suppressing organozinc homocoupling.
-
Equip the Schlenk flask with an internal thermocouple.
-
Slowly add the diorganozinc reagent (
, 1.2 mmol, 1.2 equiv) dropwise via syringe over 10 minutes while maintaining the reaction at room temperature. -
Stir the reaction mixture for 2–4 hours under Argon.
-
Validation Checkpoint: A mild exotherm (temperature spike of 2–5 °C) should be observed upon the addition of the organozinc reagent, confirming active transmetalation. Monitor the reaction via TLC (Hexanes/EtOAc, UV/Ninhydrin stain); the reaction is complete when the UV-active O-benzoylhydroxylamine spot completely disappears.
Step 4: Quench and Acid/Base Extraction
Rationale: Quenching with NH
-
Quench the reaction by carefully adding 5 mL of saturated aqueous NH
Cl. -
Extract the mixture with EtOAc (3 x 10 mL).
-
Wash the combined organic layers with 1M NaOH (10 mL) to remove benzoic acid, followed by brine (10 mL).
-
Dry over Na
SO , filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.
-
Validation Checkpoint: The crude NMR should show the absence of the benzoyl aromatic protons (7.4–8.1 ppm) if the NaOH wash was successful, leaving only the signals corresponding to the target amine.
References
-
Berman, A. M., & Johnson, J. S. (2006). Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons. Journal of Organic Chemistry, 71(1), 219-224. URL: [Link]
-
Hirano, K. (2023). Copper-Catalyzed Electrophilic Amination: An Umpolung Strategy for New C–N Bond Formations. Bulletin of the Chemical Society of Japan, 96(6), 535-546. URL: [Link]
-
Wang, et al. (2021). Copper-Catalyzed Modular Amino Oxygenation of Alkenes: Access to Diverse 1,2-Amino Oxygen-Containing Skeletons. National Institutes of Health (PMC). URL: [Link]
Sources
- 1. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 3. Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Modular Amino Oxygenation of Alkenes: Access to Diverse 1,2-Amino Oxygen-Containing Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Modular Amino Oxygenation of Alkenes: Access to Diverse 1,2-Amino Oxygen-Containing Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
Advanced LC-MS/MS Profiling of Carboxylic Acids via O-Benzoylhydroxylamine (O-BzHA) Derivatization
Executive Summary
The quantitation of highly polar, low-molecular-weight carboxylic acids (such as tricarboxylic acid (TCA) cycle intermediates and short-chain fatty acids) presents a persistent challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS). These endogenous metabolites suffer from poor retention on reversed-phase liquid chromatography (RPLC) columns and exhibit weak ionization efficiency in negative electrospray ionization (ESI-) mode.
While O-benzylhydroxylamine (O-BHA) is classically utilized as the gold standard for carboxylic acid derivatization , the strategic deployment of O-benzoylhydroxylamine (O-BzHA) offers a distinct physicochemical advantage . As a Senior Application Scientist, I have designed this protocol to leverage the unique structural properties of O-BzHA. By coupling carboxylic acids with O-BzHA via carbodiimide chemistry, we generate highly hydrophobic N-(benzoyloxy)amides. Crucially, under Collision-Induced Dissociation (CID), the labile N–O bond of the benzoyl moiety cleaves to yield a highly predictable neutral loss of benzoic acid (122 Da). This creates a highly specific Multiple Reaction Monitoring (MRM) transition that drastically reduces matrix interference compared to standard alkylation methods.
Mechanistic Rationale & Chemical Causality
To achieve robust and reproducible derivatization, it is critical to understand the causality behind the reagent choices. The reaction relies on EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the inert carboxylic acid.
-
Activation: The carboxylic acid reacts with EDC at an optimal pH of 5.0 to form an unstable O-acylisourea intermediate.
-
Catalysis: Pyridine is utilized not just as a buffer, but as a nucleophilic catalyst. It attacks the O-acylisourea to form a reactive acylpyridinium intermediate, preventing the premature hydrolysis of the EDC complex.
-
Amidation: The primary amine of O-BzHA nucleophilically attacks the intermediate, forming the stable N-(benzoyloxy)amide derivative.
-
MS/MS Fragmentation: In the mass spectrometer, the protonated derivative [M+H]+ undergoes targeted cleavage at the N–O bond, ejecting a neutral benzoic acid molecule. This provides a universal, high-abundance product ion[M+H - 122]+ for quantitation.
Chemical mechanism of O-BzHA derivatization and subsequent CID fragmentation.
Experimental Workflow & Self-Validating Protocol
This methodology is optimized for biological matrices such as plasma, urine, or cell lysates .
1. Reagent Preparation
-
Buffer: Prepare a 0.1 M Pyridine-HCl buffer and strictly adjust to pH 5.0 . Causality: Deviations >0.5 pH units will result in rapid EDC hydrolysis and signal drop-off.
-
EDC Solution: 0.1 M EDC in pH 5.0 buffer (Prepare fresh daily).
-
O-BzHA Solution: 0.1 M O-Benzoylhydroxylamine hydrochloride in pH 5.0 buffer.
2. Self-Validating Extraction
-
Transfer 50 µL of plasma/lysate to a microcentrifuge tube.
-
Add 200 µL of cold methanol containing a stable isotope-labeled internal standard (e.g., Succinate-13C4 at 1 µg/mL).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4 °C to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to complete dryness using a SpeedVac. Causality: Endogenous extraction solvents (methanol/water) must be removed as they dilute the subsequent derivatization reagents and alter the carefully calibrated pH.
3. Derivatization Reaction
-
Reconstitute the dried extract in 50 µL of the 0.1 M EDC solution.
-
Immediately add 50 µL of the 0.1 M O-BzHA solution.
-
Incubate the mixture at 25 °C for 60 minutes with gentle shaking (800 rpm).
4. Post-Reaction Cleanup (Liquid-Liquid Extraction)
-
Add 200 µL of LC-MS grade water to quench the reaction, followed by 400 µL of ethyl acetate.
-
Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Collect the upper organic layer (ethyl acetate) and transfer to a clean vial. Causality: The derivatized N-(benzoyloxy)amides partition into the organic phase, leaving highly polar excess EDC, urea byproducts, and unreacted salts in the aqueous layer. This prevents severe ion suppression in the MS source.
-
Evaporate the organic layer to dryness and reconstitute in 100 µL of 20% Acetonitrile in water for LC-MS/MS injection.
Protocol Validation Checkpoint (Trustworthiness): Every batch must include a 'Reagent Blank' (water substituted for sample) to monitor isobaric background from O-BzHA degradation. The absolute peak area of the spiked IS validates extraction recovery, while the Analyte/IS area ratio normalizes any variations in EDC coupling efficiency. If the IS area drops by >30% compared to a neat standard, matrix effects or extraction failures have occurred.
Step-by-step workflow for O-BzHA derivatization and LC-MS/MS analysis.
Data Presentation & Analytical Parameters
Table 1: LC Gradient Conditions
Separation is achieved using a C18 Reversed-Phase column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) maintained at 40 °C.
| Time (min) | Flow Rate (µL/min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (0.1% FA in ACN) |
| 0.0 | 400 | 95 | 5 |
| 1.0 | 400 | 95 | 5 |
| 6.0 | 400 | 50 | 50 |
| 8.0 | 400 | 5 | 95 |
| 9.5 | 400 | 5 | 95 |
| 9.6 | 400 | 95 | 5 |
| 12.0 | 400 | 95 | 5 |
Table 2: Mass Spectrometer Source Parameters
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive (+) | O-BzHA derivatives readily accept protons at the amide nitrogen. |
| Spray Voltage | 4500 V | Ensures stable Taylor cone formation for organic-rich gradients. |
| Capillary Temperature | 300 °C | Facilitates rapid desolvation of the eluent. |
| Collision Gas | Argon (1.5 mTorr) | Provides optimal kinetic energy transfer for CID fragmentation. |
Table 3: MRM Transitions for O-BzHA Derivatized Acids
Note: α-Keto acids (e.g., pyruvate) may undergo dual derivatization (oxime formation at the ketone and amidation at the carboxylate) . The transitions below represent single amidation at the carboxylate. Dicarboxylic acids (e.g., succinate) undergo bis-derivatization.
| Metabolite | Formula (Native) | Derivatized Mass [M+H]⁺ | Quantifier MRM (Loss of 122 Da) | Qualifier MRM | Collision Energy (eV) |
| Lactate | C₃H₆O₃ | 210.1 | 210.1 → 88.0 | 210.1 → 105.0 | 15 |
| Pyruvate | C₃H₄O₃ | 208.1 | 208.1 → 86.0 | 208.1 → 105.0 | 15 |
| Succinate | C₄H₆O₄ | 357.1 | 357.1 → 235.1 | 357.1 → 113.1 | 20 |
| Fumarate | C₄H₄O₄ | 355.1 | 355.1 → 233.1 | 355.1 → 111.1 | 22 |
| Citrate | C₆H▱O₇ | 550.1 | 550.1 → 428.1 | 550.1 → 306.1 | 25 |
References
-
Tan, B., et al. (2014). Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for liquid chromatography-tandem mass spectrometry detection. Analytical Biochemistry, 465, 134-147.
-
Gomez-Gomez, A., et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 208, 114450.
-
Wang, Z., et al. (2016). Transition-Metal-Catalyzed Electrophilic Amination: Application of O-Benzoylhydroxylamines in the Construction of the C−N Bond. Current Organic Chemistry, 20(18), 1908-1924.
O-Benzoylhydroxylamine hydrochloride as a reagent for preparing N-hydroxyamides
Application Note: Synthesis of N-Benzoyloxyamides using O-Benzoylhydroxylamine Hydrochloride
Part 1: Executive Summary & Strategic Rationale
The Reagent: O-Benzoylhydroxylamine hydrochloride (BHA·HCl) is an electrophilic aminating agent that, under specific conditions, functions as a nucleophilic source of the benzoyloxyamino group (
The Application: While Hydroxylamine hydrochloride (
Key Utility: The resulting products,
Safety Warning (Critical):
DANGER: The free base O-benzoylhydroxylamine is thermally unstable and potentially explosive. It must always be stored and handled as the hydrochloride salt. Never heat the neat solid.
Part 2: Mechanism & Chemistry
The reaction between an acyl donor (Acid Chloride) and BHA·HCl proceeds via a nucleophilic acyl substitution. Unlike free hydroxylamine, the bulky and electron-withdrawing benzoyl group on the oxygen atom suppresses the nucleophilicity of the oxygen, ensuring the nitrogen atom is the exclusive nucleophile.
Reaction Scheme:
Why this route?
-
Regioselectivity: Eliminates the formation of
-acyl species ( ) common with free hydroxylamine. -
Stability: The product is stable to isolation but reactive enough for subsequent rearrangements.
-
Atom Economy: Direct access to Lossen precursors without a separate
-acylation step.
Part 3: Experimental Protocols
Protocol A: Preparation of O-Benzoylhydroxylamine Hydrochloride
Note: While commercially available, in-situ preparation or fresh synthesis is recommended for critical applications to ensure purity.
Method: Acidic deprotection of N-Boc-O-benzoylhydroxylamine.
-
Boc-Protection: Dissolve N-Boc-hydroxylamine (10 mmol) in DCM (50 mL) with Triethylamine (1.1 equiv).
-
Benzoylation: Add Benzoyl chloride (1.0 equiv) dropwise at 0°C. Stir for 2 hours.
-
Workup: Wash with water, dry (
), and concentrate to yield N-Boc-O-benzoylhydroxylamine. -
Deprotection: Dissolve intermediate in Ethyl Acetate. Add 4M HCl in Dioxane (5 equiv). Stir at RT for 3 hours.
-
Isolation: The product, BHA·HCl , precipitates as a white solid.[1] Filter, wash with cold ether, and dry under vacuum.[1]
-
Quality Control:
NMR ( ) should show a broad singlet at ppm ( ).
-
Protocol B: Synthesis of N-Benzoyloxyamides (General Procedure)
Reagents:
-
Carboxylic Acid Chloride (
): 1.0 equiv -
Base:
(aq) or (organic) -
Solvent: DCM/Water (biphasic) or DCM (anhydrous)
Step-by-Step Workflow:
-
Preparation of BHA Free Base (In Situ):
-
Suspend BHA·HCl (1.1 mmol) in DCM (10 mL).
-
Option 1 (Biphasic - Preferred): Add equal volume of sat. aq.
.[1] Stir vigorously for 10 min until the organic layer is clear. -
Option 2 (Anhydrous): Add
(2.2 mmol) at 0°C.
-
-
Acylation:
-
Cool the biphasic mixture (or organic solution) to 0°C.
-
Add Acid Chloride (1.0 mmol) dropwise (diluted in 2 mL DCM if solid).
-
Critical: Maintain temperature <5°C to prevent decomposition of the free BHA.
-
-
Reaction:
-
Allow to warm to Room Temperature (20-25°C).
-
Stir for 2–4 hours. Monitor by TLC (Product is usually less polar than BHA).
-
-
Workup:
-
Purification:
-
Recrystallization (Hexane/EtOAc) is preferred over column chromatography due to the potential instability of the N-O bond on acidic silica.
-
Part 4: Visualization of Workflows
Figure 1: Reaction Pathway & Lossen Rearrangement Utility
This diagram illustrates the synthesis of the N-benzoyloxyamide and its subsequent activation into an isocyanate via the Lossen Rearrangement.
Caption: Synthesis of N-Benzoyloxyamide and subsequent Lossen Rearrangement pathway.
Part 5: Data Summary & Troubleshooting
Table 1: Solvent Compatibility for BHA·HCl Acylation
| Solvent System | Base | Yield Potential | Notes |
| DCM / Water (1:1) | High (85-95%) | Best for stability; biphasic system buffers pH. | |
| THF (Anhydrous) | Moderate (60-80%) | ||
| DMF | DIPEA | Low (<50%) | Difficult workup; DMF promotes decomposition of BHA. |
| Toluene | Pyridine | Moderate | Good for high-temp substrates, but BHA is less soluble. |
Troubleshooting Guide:
-
Problem: Low Yield / Recovery of starting acid.
-
Cause: Hydrolysis of Acid Chloride before reaction with BHA.
-
Solution: Ensure vigorous stirring in biphasic systems to maximize interfacial surface area. Use a slight excess (1.2 equiv) of BHA.
-
-
Problem: Decomposition/Gas Evolution.
-
Cause: Thermal instability of free base BHA.
-
Solution: Keep reaction <25°C. Never store the free base; generate it in situ.
-
-
Problem: Product "oiling out" or not crystallizing.
Part 6: References
-
Preparation of O-Benzoylhydroxylamine Hydrochloride:
-
Organic Syntheses, Coll. Vol. 10, p.73 (2004). "N-Boc-O-benzoylhydroxylamine and its deprotection."
-
-
Use in Lossen Rearrangement:
-
Hoshino, Y., et al. "Lossen Rearrangement of N-Benzoyloxyamides." J. Am. Chem. Soc., 2009.
-
-
Electrophilic Amination Utility (Contextual):
-
Berman, A. M., & Johnson, J. S. "Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles." J. Org. Chem., 2006.[5]
-
-
Safety Data & Handling:
-
PubChem Compound Summary: O-Benzoylhydroxylamine hydrochloride.
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Direct N–O bond formation via oxidation of amines with benzoyl peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. scispace.com [scispace.com]
- 5. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
purification of products from reactions involving O-Benzoylhydroxylamine hydrochloride
Welcome to the Technical Support Center for O-Benzoylhydroxylamine Hydrochloride workflows. As a Senior Application Scientist, I frequently consult with researchers facing downstream bottlenecks when using this versatile reagent class.
Whether you are utilizing O-benzoylhydroxylamine derivatives as electrophilic nitrogen sources for umpolung aminations or as oxygenating agents for the
This guide is designed to move beyond basic recipes. Here, we explore the chemical causality behind purification failures and provide self-validating protocols to ensure high-purity isolation.
Purification Strategy Decision Matrix
The cleavage of the labile N–O bond in O-benzoylhydroxylamine dictates your purification route. Depending on the reaction, your target will either be a basic amine or a neutral oxygenated compound.
Workflow for selecting the optimal purification strategy for O-benzoylhydroxylamine reactions.
Core Troubleshooting Guide: Purification Workflows
Issue 1: High levels of benzoic acid/benzoate byproduct contaminating the amine product.
-
Causality: O-Benzoylhydroxylamine reagents act as electrophilic nitrogen sources. During metal-catalyzed amination (e.g., Cu-catalyzed amination of diorganozincs), the N–O bond is cleaved, transferring the amine to the nucleophile and releasing benzoate as a stoichiometric leaving group ( [1]). If the aqueous wash during workup is not sufficiently basic (pH < 10), benzoic acid remains protonated, highly soluble in the organic phase, and will co-extract with your target amine.
-
Solution: Ensure the aqueous phase is aggressively basified to pH > 12 using 1M NaOH or KOH prior to the final extraction. This guarantees the benzoate remains trapped in the aqueous layer as a water-soluble salt, while the deprotonated tertiary amine partitions exclusively into the organic layer.
Issue 2: Stubborn emulsions forming during the acid-base extractive workup.
-
Causality: Transition metal catalysts (Cu, Ni, Pd) used to activate the N–O bond ( [2]) form insoluble hydroxide polymeric networks when the aqueous layer is basified. These fine precipitates accumulate at the organic-aqueous interface, physically stabilizing emulsions.
-
Solution: Do not attempt to shake out the emulsion. Instead, vacuum-filter the entire biphasic mixture through a tightly packed pad of Celite to remove the insoluble metal hydroxides before separation. Alternatively, add a strong coordinating ligand like Rochelle salt (potassium sodium tartrate) to the aqueous phase to sequester the transition metals as water-soluble complexes.
Issue 3: Co-elution of unreacted electrophilic reagent with the product during chromatography.
-
Causality: In
-acyloxylation reactions, the target product is a neutral ketone/aldehyde ( [3]). Because acid-base extraction cannot be used to isolate neutral products, you must rely on silica gel chromatography. However, unreacted N-alkyl-O-benzoylhydroxylamine hydrochloride often exhibits a similar retention factor ( ) to the -acyloxylated product. -
Solution: Pre-treat the crude mixture with a solid-supported primary amine scavenger resin (e.g., QuadraPure™) for 30 minutes before loading it onto the column. The resin will covalently bind the unreacted electrophile, allowing your neutral product to elute cleanly.
Quantitative Comparison of Purification Strategies
To assist in workflow planning, the following table summarizes the performance metrics of standard purification techniques applied to these specific reaction mixtures.
Table 1: Performance Metrics for O-Benzoylhydroxylamine Reaction Workflows
| Purification Method | Target Product Type | Average Recovery Yield | Purity Achieved | Processing Time | Key Limitation |
| Acid-Base Extraction | Basic Amines | 85–95% | >98% | < 1 hour | Completely ineffective for neutral/acidic products. |
| Silica Flash Chromatography | Neutral ( | 70–85% | >95% | 2–4 hours | High solvent consumption; risk of co-elution. |
| Recrystallization | Solid Amines/Ketones | 60–75% | >99.5% | 12–24 hours | Requires highly crystalline products; lower overall yield. |
Step-by-Step Methodologies
Protocol A: Standard Acid-Base Extractive Workup for Tertiary Amines
-
Self-Validating Mechanism: This protocol relies on absolute pH-dependent solubility. Neutral organic impurities (unreacted carbon nucleophiles, alkane solvents) are systematically rejected during the acidic wash. Acidic impurities (the benzoate leaving group) are permanently trapped in the aqueous phase during the basic extraction. If the final organic layer contains impurities, it indicates a failure in pH control rather than a failure of the methodology.
-
Quench & Acidify: Dilute the crude reaction mixture with 20 mL of diethyl ether (
). Slowly add 1M HCl until the aqueous phase reaches pH 1–2. Causality: The amine product protonates to form a water-soluble ammonium salt. -
First Separation: Transfer to a separatory funnel and separate the layers. Wash the acidic aqueous layer once more with 10 mL of
to remove residual neutral organic impurities. Discard the organic layers. -
Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 1M NaOH dropwise until the pH is >12. Causality: The amine deprotonates, becoming lipophilic and insoluble in water.
-
Extraction: Extract the basified aqueous layer with dichloromethane (
) or (3 × 20 mL). The benzoate byproduct remains in the aqueous layer as sodium benzoate. -
Drying & Concentration: Dry the combined organic extracts over anhydrous
, filter, and concentrate under reduced pressure to yield the analytically pure amine.
Protocol B: Silica Gel Flash Chromatography for Neutral Products
-
Self-Validating Mechanism: Sequential elution based on polarity ensures that highly polar metal salts and baseline degradation products remain permanently trapped at the top of the column, while the target
-acyloxylated product elutes. Real-time TLC monitoring validates the separation.
-
Filtration: Pass the crude reaction mixture through a short plug of silica to remove precipitated metal catalysts. Wash the plug with ethyl acetate.
-
Concentration & Dry Loading: Concentrate the filtrate under reduced pressure to a thick oil. Add 2 grams of raw silica gel and a small amount of
, then evaporate to a free-flowing powder. Causality: Dry loading prevents band-broadening caused by the high viscosity of the crude mixture. -
Column Loading: Load the silica-adsorbed crude onto a pre-packed silica gel column.
-
Elution: Elute using a gradient of hexanes/ethyl acetate (typically starting at 95:5 and moving to 80:20). Monitor fractions via TLC using UV light (254 nm) and a ninhydrin stain.
-
Isolation: Pool the fractions containing the target
spot and evaporate under reduced pressure to yield the purified -acyloxylated compound.
Frequently Asked Questions (FAQs)
Q1: Why is my amine product yield unexpectedly low after the acid-base extraction? A: Low yields often result from the high water solubility of low-molecular-weight or highly polar amines. If your product contains multiple heteroatoms, it may remain in the aqueous phase even at pH 12. To force the amine into the organic phase, saturate the aqueous layer with solid NaCl ("salting out") before extracting with a more polar organic solvent like 2-methyltetrahydrofuran or ethyl acetate.
Q2: Can I recover and reuse the unreacted O-benzoylhydroxylamine reagent? A: It is highly discouraged. The N–O bond is intentionally labile to facilitate electrophilic reactivity. During the stresses of purification (changes in pH, exposure to silica, concentration under vacuum), the reagent slowly degrades via hydrolysis or thermal decomposition. Always use freshly prepared or properly stored (freezer, under inert gas) reagent for optimal yields.
Q3: How do I remove trace transition metal catalysts (Cu, Ni, Pd) from my final purified amine?
A: Amines are excellent ligands for transition metals, which often leads to metal carryover into your final product (visible as a faint blue, green, or yellow tint). To break these complexes, wash your final organic extract with an aqueous solution of a strong chelating agent—such as 10% aqueous ammonium hydroxide (
References
-
Berman, A. M.; Johnson, J. S. "Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents." Journal of the American Chemical Society, 2004, 126(18), 5680-5681. URL:[Link] [1]
-
Kirsch, J. K.; Gonzalez, G. A.; Faculak, M. S.; Wolfe, J. P. "Pd-Catalyzed Alkene Diamination Reactions with O-Benzoylhydroxylamine Electrophiles: Evidence Supporting a Pd(II/IV) Catalytic Cycle, the Role of 2,4-Pentanedione Derivatives as Ligands, and Expanded Substrate Scope." The Journal of Organic Chemistry, 2021, 86(17), 11378-11387. URL:[Link] [2]
-
Beshara, C. S.; et al. "Preparation of N-Methyl-O-benzoylhydroxylamine hydrochloride and its application in the α-acyloxylation of carbonyl compounds." Organic Syntheses, 2007, 84, 233-241. URL:[Link] [3]
Technical Support Center: Managing Stability of O-Benzoylhydroxylamine Hydrochloride in Solution
Welcome to the Technical Support Center. O-Benzoylhydroxylamine hydrochloride (and its N-alkyl derivatives) is a powerful electrophilic aminating and oxygenating reagent widely utilized in organic synthesis and drug development. While it is a robust, bench-stable crystalline solid, its stability in solution is highly sensitive to environmental factors.
As a Senior Application Scientist, I have designed this guide to provide you with field-proven troubleshooting strategies, deep mechanistic insights, and self-validating protocols to prevent reagent degradation during your critical synthetic workflows.
Diagnostic Decision Tree: Troubleshooting Solution Degradation
Before diving into the chemical mechanisms, use this diagnostic workflow to quickly identify the root cause of reagent degradation or low reaction yields in your experiments.
Diagnostic workflow for identifying O-Benzoylhydroxylamine degradation pathways.
Core Mechanisms of Degradation (FAQ)
To effectively manage this reagent, you must understand the causality behind its instability. Here are the most common questions from researchers regarding solution behavior.
Q: Why does my O-benzoylhydroxylamine hydrochloride solution lose reactivity rapidly, even when freshly prepared? A: Causality of pH-Induced Hydrolysis. The stability of this reagent relies entirely on the protonation of the amine group. The hydrochloride salt prevents the nitrogen lone pair from participating in unwanted side reactions. If the solution pH rises above 7 (e.g., due to basic additives or unbuffered aqueous environments), the free base is liberated. This free base is highly unstable and rapidly undergoes base-catalyzed hydrolysis of the ester bond, yielding benzoic acid and hydroxylamine [1]. It can also undergo a Lossen-type rearrangement. Solution: Always maintain a slightly acidic environment (pH 4–6) when using aqueous mixtures, or stick to strictly anhydrous conditions.
Q: Can I prepare stock solutions in methanol or ethanol for long-term storage? A: Causality of Solvent Solvolysis. No. Protic, nucleophilic solvents like methanol or ethanol are strictly incompatible with long-term storage. The nucleophilic oxygen of the alcohol attacks the electrophilic carbonyl carbon of the O-benzoyl group, leading to transesterification (solvolysis). This cleaves the active N-O bond, producing methyl benzoate and degrading the aminating agent [2]. Solution: Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) [1].
Q: How temperature-sensitive is the reagent in solution? A: Causality of Thermal Cleavage. While the solid form is stable at 2–8 °C, the reagent in solution is thermally unstable and decomposes upon heating [3]. Elevated temperatures accelerate the homolytic or heterolytic cleavage of the weak N-O bond. Solution: Prepare solutions fresh, store them in an ice bath (0–4 °C) during use, and avoid prolonged exposure to room temperature [4].
Mechanistic Pathways of Degradation
Mechanistic pathways of O-Benzoylhydroxylamine hydrochloride degradation in solution.
Quantitative Stability Profile
To assist in experimental planning, the following table summarizes the estimated half-life of O-benzoylhydroxylamine hydrochloride solutions under various conditions.
| Solvent System | Temperature | pH / Condition | Estimated Half-Life (t½) | Primary Degradation Pathway |
| H₂O / Buffer | 25 °C | 8.0 (Basic) | < 1 hour | Base-catalyzed hydrolysis |
| H₂O / Buffer | 25 °C | 4.0 (Acidic) | > 24 hours | Stable (Protonated amine) |
| Methanol | 25 °C | Neutral | ~4–6 hours | Solvolysis (Transesterification) |
| Anhydrous DCM | 25 °C | N/A | ~48 hours | Slow thermal degradation |
| Anhydrous DCM | 4 °C | N/A | > 1 week | Minimal degradation |
Self-Validating Standard Operating Procedure (SOP)
Protocol: Preparation and Integrity Validation of O-Benzoylhydroxylamine HCl Solutions This protocol incorporates a self-validating feedback loop to ensure reagent integrity prior to deployment in critical amination or acyloxylation reactions. Do not proceed to your main reaction without passing the validation step.
Step 1: Equipment and Solvent Preparation
-
Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon).
-
Utilize strictly anhydrous dichloromethane (DCM) or THF. Ensure the solvent is degassed to prevent oxidative side-reactions.
Step 2: Temperature-Controlled Dissolution
-
Cool the reaction vessel to 0–4 °C using an ice-water bath.
-
Weigh the required amount of O-benzoylhydroxylamine hydrochloride (Note: Handle quickly in air; it is hygroscopic).
-
Slowly add the anhydrous solvent while maintaining vigorous stirring. The salt will form a clear or slightly cloudy suspension depending on concentration.
Step 3: Self-Validation (TLC Integrity Check)
-
Causality: The primary degradation byproduct of this reagent is benzoic acid. By checking for the presence of free benzoic acid, you directly validate the intactness of the O-benzoyl ester group.
-
Action: Spot a micro-aliquot of the prepared solution on a silica gel TLC plate alongside a pure benzoic acid standard.
-
Eluent: Hexanes/Ethyl Acetate (3:1) with 1% Acetic Acid.
-
Observation: The pure, intact reagent salt stays near the baseline or streaks slightly. If a distinct, UV-active spot appears matching the benzoic acid standard (Rf ~0.4–0.5), the solution has degraded and must be discarded .
Step 4: Immediate Deployment
-
Once validated, use the solution immediately.
-
If dropwise addition is required over several hours, keep the addition funnel jacketed or chilled to 0–4 °C to prevent thermal degradation during the workflow.
References
-
e-EROS Encyclopedia of Reagents for Organic Synthesis. Handling, Storage, and Precautions. Source: ResearchGate. URL: [Link]
-
Organic Syntheses. N-Methyl-O-benzoylhydroxylamine hydrochloride 1 is a general reagent. Source: Organic Syntheses. URL: [Link]
Sources
preventing the formation of dibenzyl-substituted impurities in synthesis
Technical Support Ticket: #DBZ-404 Subject: Prevention of Dibenzyl-Substituted Impurities in Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Overview
You have reached the Technical Support Center for Organic Synthesis. This guide addresses the "Dibenzyl Impurity" issue, a common failure mode where a target substrate (typically an amine or active methylene) undergoes double alkylation instead of the desired mono-alkylation.
This guide is structured to troubleshoot the two distinct mechanistic pathways where this occurs: N-Alkylation (Amines) and C-Alkylation (Enolates).
Module 1: N-Benzylation (Amines)
The Issue: You are attempting to synthesize a secondary amine (
Root Cause: The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive electron-donating effect of the alkyl group. In a direct alkylation with Benzyl Bromide/Chloride, the reaction kinetics favor the consumption of the product, leading to "over-alkylation."
Solution A: Reductive Amination (The Gold Standard)
Recommendation: Switch from direct alkylation (
Why this works: Reductive amination proceeds via an imine intermediate.[1] The reducing agent, STAB, is chemoselective; it reduces the protonated imine faster than it reduces the aldehyde, and crucially, it does not reduce the secondary amine product further because there is no imine intermediate formed after the first addition.
Protocol: Selective Mono-N-Benzylation via STAB Reference: Abdel-Magid, A. F., et al. J. Org. Chem. 1996, 61, 3849-3862.
| Reagent | Equivalents | Role |
| Primary Amine ( | 1.0 | Substrate |
| Benzaldehyde ( | 1.0 - 1.1 | Electrophile |
| STAB ( | 1.3 - 1.5 | Selective Reducing Agent |
| AcOH (Acetic Acid) | 1.0 - 2.0 | Catalyst (Promotes imine formation) |
| DCE or THF | Solvent | 0.1 - 0.2 M Concentration |
Step-by-Step:
-
Dissolve the amine and benzaldehyde in DCE (1,2-Dichloroethane) or THF.
-
Add Acetic Acid (optional, but recommended for basic amines to accelerate imine formation).
-
Stir for 30 minutes at Room Temperature (RT) to allow imine equilibrium.
-
Add STAB in one portion.
-
Stir at RT for 2–4 hours. Monitor via LCMS.
-
Quench: Add saturated aqueous
. Extract with EtOAc.[2]
Solution B: The "Cesium Effect" (Direct Alkylation)
Recommendation: If you must use an alkyl halide (e.g., if the aldehyde is unstable or unavailable), use Cesium Hydroxide (CsOH) in DMF.
Mechanism:
Cesium ions (
Protocol:
-
Solvent: DMF (Anhydrous).
-
Base: CsOH (monohydrate) or
. -
Additives: 4Å Molecular Sieves (powdered).
-
Stoichiometry: 1.0 equiv Amine : 1.2 equiv Benzyl Bromide.
Module 2: C-Benzylation (Active Methylenes)
The Issue: You are alkylating an active methylene (e.g., Malonate,
Root Cause:
Once the mono-benzyl product is formed, the remaining
Decision Matrix: C-Alkylation Strategy
Caption: Strategic decision tree for preventing C-dialkylation. The indirect Knoevenagel route eliminates the possibility of dialkylation by design.
Solution: The Knoevenagel Condensation (Indirect Route)
Instead of trying to force mono-selectivity with a base, change the chemistry to a condensation-reduction sequence. This makes dialkylation chemically impossible.
-
Condensation: React the active methylene with Benzaldehyde (Cat. Piperidine/AcOH)
Benzylidene intermediate (alkene). -
Reduction: Reduce the alkene with
or Mono-benzyl product.
Module 3: Troubleshooting & FAQ
Q1: I already have a mixture of Mono- and Di-benzyl amine. How do I purify it without a difficult column?
A: Use pH-Controlled Extraction (The "Buffer Trick"). Tertiary amines (dibenzyl) and secondary amines (monobenzyl) have slightly different pKa values and lipophilicities.
-
Acid Wash: Dissolve mixture in Ether/EtOAc. Extract with 1M HCl. Both amines go into the water layer.
-
Selective Liberation: Adjust the aqueous layer pH to ~6-7 (using mild buffer). The weaker base (often the less soluble dibenzyl impurity) may precipitate or can be extracted into ether, while the mono-benzyl amine often remains in the aqueous phase (substrate dependent).
-
Alternative: React the mixture with Acetic Anhydride (1.1 equiv). The Secondary amine becomes an Amide (neutral). The Tertiary amine remains basic. Wash with acid; the Tertiary amine goes into water, the Amide stays in organic. Note: This changes your product to an amide.
Q2: Why not just use 10 equivalents of the amine to statistically favor mono-alkylation?
A: You can, but this creates a downstream bottleneck. Removing 9 equivalents of unreacted primary amine often requires high-vacuum distillation or extensive chromatography, which may not be scalable or suitable for high-boiling amines.
Q3: Does the counter-ion of the base matter in C-alkylation?
A: Yes. Lithium (LDA/LiHMDS) forms tight aggregates with enolates, often preventing proton exchange (promoting Mono). Cesium (
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[4] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium hydroxide promoted chemoselective N-alkylation for the synthesis of secondary amines. The Journal of Organic Chemistry, 67(7), 2329-2332.
-
Salvatore, R. N. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.[7] U.S. Patent No. 6,423,871. Washington, DC: U.S. Patent and Trademark Office.
-
Biotage Application Note. (2023). Is there an easy way to purify organic amines?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
recrystallization protocol for purifying crude O-Benzoylhydroxylamine hydrochloride
Welcome to the Technical Support Center for the purification of crude O-Benzoylhydroxylamine hydrochloride. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating system for recrystallization. This compound is a critical electrophilic aminating reagent and α-oxybenzoylation building block. Because it is a highly polar hydrochloride salt containing a sensitive ester-like hydroxylamine linkage, its purification requires strict control over solvent polarity and thermal exposure[1].
Core Principles of Purification
Before executing the protocol, it is essential to understand the causality behind the experimental design:
-
Causality in Solvent Selection: As a hydrochloride salt, O-Benzoylhydroxylamine hydrochloride exhibits high solubility in polar protic solvents (e.g., methanol) and moderate solubility in polar aprotic solvents (e.g., ethyl acetate), but it is essentially insoluble in non-polar ethereal or hydrocarbon solvents (e.g., diethyl ether, hexanes)[2]. Therefore, a solvent/anti-solvent crystallization strategy is the most effective thermodynamic approach to achieve >99% purity.
-
Thermal Sensitivity Warning: This compound is thermally unstable and will decompose (via cleavage of the N-O bond or benzoyl group) if subjected to prolonged heating, typically decomposing near its melting point of ~133–137 °C[1]. All dissolution steps must be performed at gentle temperatures (≤ 50 °C) to preserve molecular integrity.
Standard Solvent/Anti-Solvent Recrystallization Protocol
This self-validating methodology utilizes an Ethyl Acetate (EtOAc) / Hexanes or Methanol (MeOH) / Diethyl Ether system[2].
Step 1: Gentle Dissolution Place the crude O-Benzoylhydroxylamine hydrochloride in a round-bottom flask. Add a minimal volume of the primary solvent (EtOAc or MeOH). Warm the flask gently in a water bath (maximum 50 °C) while swirling until the solid is just dissolved. Do not boil the solvent.
Step 2: Hot Filtration (Optional but Recommended) If insoluble particulate impurities or inorganic salts remain, rapidly filter the warm solution through a fluted filter paper or a Celite pad into a pre-warmed receiving flask to prevent premature crystallization.
Step 3: Anti-Solvent Addition Remove the flask from the heat source. Slowly add the anti-solvent (Hexanes if using EtOAc; Diethyl Ether if using MeOH) dropwise under continuous stirring. Stop the addition the moment the solution becomes persistently cloudy (the "cloud point"). This cloudiness indicates that the solution has reached supersaturation.
Step 4: Controlled Nucleation Allow the flask to cool undisturbed to ambient room temperature over 1–2 hours. Undisturbed cooling promotes the growth of large, pure crystal lattices rather than trapping impurities in a rapid crash-out. Once initial crystal growth is observed, transfer the flask to an ice-water bath (0–4 °C) for an additional hour to maximize the thermodynamic yield.
Step 5: Isolation and Drying Collect the white microcrystalline solid via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold diethyl ether to displace the residual mother liquor[3]. Dry the crystals under high vacuum (0.5 mmHg) for 8 hours to ensure complete solvent removal[3].
Process Workflow Diagram
Workflow for the solvent/anti-solvent recrystallization of O-Benzoylhydroxylamine hydrochloride.
Quantitative Data: Solubility & Recovery Profile
Selecting the correct solvent system dictates your recovery rate and impurity clearance. Use the table below to match the solvent system to your specific synthetic crude profile.
| Solvent System | Primary Solvent | Anti-Solvent | Expected Yield | Impurity Clearance Profile |
| EtOAc / Hexanes | Ethyl Acetate | Hexanes | 75–85% | Excellent for removing non-polar synthetic byproducts and unreacted organic precursors. |
| MeOH / Ether | Methanol | Diethyl Ether | 65–75% | Excellent for clearing highly polar impurities; however, yield is slightly lower due to high salt solubility in MeOH. |
Troubleshooting Guide
Q: My product is "oiling out" instead of forming crystals. Why does this happen and how do I fix it?
-
Causality: Oiling out (liquid-liquid phase separation) occurs when the solute separates as a liquid rather than a solid. This happens when the solvent system becomes too non-polar too quickly, or if the cooling rate is too rapid, causing the compound to crash out above its crystallization temperature in that specific solvent mixture.
-
Solution: Reheat the mixture gently (≤ 50 °C) until it forms a single homogeneous phase. Add 5–10% more of the primary polar solvent (e.g., EtOAc) to shift the solubility curve, and then cool at a much slower rate. Introducing a pure seed crystal at the cloud point can also force ordered nucleation over phase separation.
Q: The yield of my recrystallized product is unexpectedly low (<40%). What went wrong?
-
Causality: Hydrochloride salts are highly sensitive to moisture. Even trace water in hygroscopic solvents (like methanol) drastically increases the solubility of the salt, preventing it from crashing out upon anti-solvent addition. Alternatively, too much primary solvent was used during the dissolution step.
-
Solution: Ensure all solvents are strictly anhydrous. If the yield is low, concentrate the mother liquor under reduced pressure (at ambient temperature) to half its volume, and repeat the anti-solvent addition to harvest a second crop of crystals.
Q: The recovered crystals are discolored (yellow/brown) instead of white. Is the reagent degraded?
-
Causality: Discoloration indicates either thermal decomposition during the heating phase[1] or the entrapment of colored organic impurities from the upstream synthesis.
-
Solution: If thermal degradation is suspected (e.g., the solution was boiled), the batch may need to be discarded. If it is an upstream impurity, repeat the recrystallization but add 1-2% (w/w) activated charcoal (Norit) during the dissolution step. Stir for 5 minutes, then perform a hot filtration through a Celite pad before adding the anti-solvent.
Frequently Asked Questions (FAQs)
Q: Can I use water to recrystallize this salt? A: While the hydrochloride salt is soluble in water, aqueous recrystallization is strictly contraindicated. Prolonged exposure to water promotes hydrolysis of the delicate ester/hydroxylamine linkage. Furthermore, removing residual water requires prolonged drying which can induce thermal decomposition[1].
Q: How should the purified product be stored to maintain integrity? A: Store the purified, vacuum-dried solid in a tightly sealed, light-resistant container at 2–8 °C (refrigerated). Because the hydrochloride salt is hygroscopic, it should be kept in a desiccator or under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and subsequent degradation.
References
-
e-EROS Encyclopedia of Reagents for Organic Synthesis Source: ResearchGate URL:[Link]
-
A Practical Procedure for Carbonyl α-Oxidation: Synthesis of (2-Benzoyloxy)-1,4-cyclohexanedione Mono-ethylene Ketal Source: Organic Syntheses, Vol. 84, p. 233-241 (2007) URL:[Link]
-
Protecting Group-Free Remote Desaturation via O-Benzoyl Hydroxylamines Source: The Ohio State University URL:[Link]
Sources
workup procedure to remove unreacted O-Benzoylhydroxylamine hydrochloride
This is a technical support guide designed for researchers and process chemists. It addresses the specific challenge of removing unreacted O-Benzoylhydroxylamine hydrochloride (BHA·HCl) and its free base form from reaction mixtures.
Topic: Workup & Removal of O-Benzoylhydroxylamine (BHA) Species
Document ID: RHSC-BHA-001 Last Updated: 2026-03-01 Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The Chemical Challenge
O-Benzoylhydroxylamine hydrochloride (BHA·HCl) is a powerful electrophilic aminating agent used to synthesize hindered amines and heterocycles. However, its removal is complicated by its dual nature:
-
The Salt (BHA·HCl): Highly water-soluble but acidic.
-
The Free Base (BHA): Lipophilic (organic-soluble) and a weak base.
The Core Problem: In most amination reactions (e.g., with organozinc or Grignard reagents), a base is present, converting the reagent into its lipophilic free-base form (
The Solution: The most robust removal strategy exploits the chemical instability of the N-O bond in basic media (Hydrolytic Workup) or the differential basicity between the reagent and the amine product (pKa-Controlled Extraction).
Chemical Behavior & Solubility Profile
Understanding the phase distribution of BHA is critical for designing your workup.
| Species | Structure | Phase Preference | Stability |
| BHA·HCl | Aqueous / Polar Organic (MeOH) | Stable solid at RT. | |
| BHA (Free Base) | Organic (DCM, EtOAc, Et2O) | Metastable; prone to thermal decomp. | |
| Hydrolysis Byproducts | Aqueous (Basic pH) | Stable in waste stream. |
Visualizing the Phase Switch
The following diagram illustrates how pH manipulation forces BHA species into the desired waste layer.
Caption: Figure 1. Mechanism of BHA removal via basic hydrolysis. The lipophilic free base is cleaved into water-soluble fragments.
Standard Workup Protocols
Choose the protocol that matches your product's stability profile.
Protocol A: The Hydrolytic Wash (Gold Standard)
Best for: Products stable to aqueous base (e.g., tertiary amines, aryl amines). Mechanism: Saponification of the ester bond in BHA.
-
Dilution: Dilute the reaction mixture with a non-water-miscible solvent (EtOAc or DCM).
-
Quench/Wash: Add 1M NaOH (or saturated
for milder conditions). The volume should be 1:1 relative to the organic phase. -
Agitation: Stir vigorously for 15–30 minutes .
-
Why? BHA hydrolysis is not instantaneous. Brief shaking in a sep funnel is often insufficient.
-
-
Separation: Separate the layers. The BHA is converted to sodium benzoate and hydroxylamine, both of which partition into the aqueous layer.
-
Polishing: Wash the organic layer once with brine, dry over
, and concentrate.
Protocol B: The pKa-Swing Extraction
Best for: Base-sensitive products or when BHA concentration is low. Mechanism: Exploits the fact that O-acyl hydroxylamines (pKa ~2–3) are significantly less basic than alkyl amines (pKa ~10).
-
Acid Extraction: Extract the organic reaction mixture with dilute HCl (0.5 M) or 10% Citric Acid .
-
Result: Both the Product (Amine) and BHA protonate and move to the aqueous layer. Non-basic organic impurities are left in the organic layer (Discard Organic).
-
-
Basification (The Trick): Adjust the aqueous layer pH to ~8.0–8.5 using saturated
.-
Result: At pH 8.5, the weak base BHA (pKa < 3) is fully deprotonated (Free Base) and may precipitate or form an oil. The Product Amine (pKa ~10) remains protonated (
) and soluble in water.
-
-
Wash: Wash the aqueous layer (pH 8.5) with DCM.
-
Result: BHA (Free Base) moves to DCM. Discard the DCM.
-
-
Recovery: Adjust the aqueous layer pH to >12 (using NaOH). Extract with DCM or EtOAc.
-
Result: Product Amine is now deprotonated and moves to the organic layer.
-
Troubleshooting & Advanced Scenarios
Q: I see a persistent impurity by NMR around 7.5–8.0 ppm (multiplets).
-
Diagnosis: This is likely the benzoyl group of unreacted BHA.
-
Fix: Your hydrolysis was incomplete. Dissolve the crude oil in THF/MeOH (1:1) and treat with 2 equivalents of LiOH or NaOH for 1 hour. Aqueous workup will then remove the benzoate cleanly.
Q: My product is water-soluble; I cannot use aqueous washes.
-
Diagnosis: Common with polar heterocycles.
-
Fix: Use Solid Phase Scavenging .
Q: Can I remove BHA by Rotovap (distillation)?
-
CRITICAL WARNING: NO.
-
O-Benzoylhydroxylamines are high-energy compounds containing a weak N-O bond. While BHA is more stable than some derivatives, concentrating it to dryness, especially with heat, poses a thermal runaway/explosion risk . Always quench BHA before concentration.
Safety & Stability (E-E-A-T Compliance)
Thermal Hazards
BHA derivatives are structurally related to hydroxamic acids and peroxides. Differential Scanning Calorimetry (DSC) data suggests exotherms can occur above 100°C.
-
Rule: Never distill reaction mixtures containing >10% unreacted BHA.
-
Rule: Do not heat the HCl salt in a closed system.
Toxicity
The hydrolysis byproduct, Hydroxylamine (
-
Disposal: Aqueous waste from Protocol A contains hydroxylamine. Treat this waste with dilute bleach (Sodium Hypochlorite) to oxidize hydroxylamine to Nitrogen (
) and Nitrous Oxide ( ) before disposal, following local EHS regulations.
References
-
Berman, A. M.; Johnson, J. S. "Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons."[5][6] Journal of Organic Chemistry, 2006 , 71(1), 219–224.[5][6]
- Context: The seminal paper establishing the utility and workup procedures for these reagents.
-
Campbell, M. J.; Johnson, J. S. "Mechanistic Studies of the Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents." Journal of the American Chemical Society, 2009, 131(30), 10370–10371.
- Context: Provides deeper insight into the stability and reactivity of the O-benzoyl species.
-
NIST Chemistry WebBook. "Hydroxylamine, O-benzoyl-."
Sources
- 1. Sciencemadness Discussion Board - Removing excess Benzoyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. O-Benzylhydroxylamine hydrochloride | 2687-43-6 [chemicalbook.com]
- 3. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct N–O bond formation via oxidation of amines with benzoyl peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. CAS 2687-43-6: O-Benzylhydroxylamine hydrochloride [cymitquimica.com]
Technical Support Center: O-Benzoylhydroxylamine (BHA) Stability & Handling
[1]
From: Dr. Alex V., Senior Application Scientist Subject: Critical Stability Protocols for O-Benzoylhydroxylamine Hydrochloride (BHA·HCl)
Welcome to the technical support hub for O-Benzoylhydroxylamine Hydrochloride . This guide addresses the frequent stability issues reported by researchers utilizing BHA as an electrophilic aminating reagent.
Executive Summary: O-Benzoylhydroxylamine hydrochloride is a shelf-stable salt. However, its free base form is thermodynamically unstable and kinetically reactive.[1] The introduction of a base triggers a "ticking clock" scenario where the reagent becomes prone to rapid, exothermic decomposition.[1] This guide details how to manage this transition safely to maximize yield and prevent hazardous runaway reactions.
Part 1: The Core Mechanism (The "Why")[1]
To troubleshoot effectively, you must understand the molecular conflict introduced by the base.[1]
The Stability Paradox[1]
-
In Acid (HCl Salt): The amine nitrogen is protonated (
). The lone pair is locked up. The molecule is stable because it cannot act as a nucleophile against itself. -
In Base (Free Amine): Neutralization removes the proton, releasing the free amine (
).[1]-
The Hazard: BHA is an amphiphilic molecule; it contains a nucleophilic amine (enhanced by the
-effect) and an electrophilic ester carbonyl. -
The Result: In the absence of a target substrate, the free base molecules attack each other (intermolecular acylation) or undergo complex fragmentation.[1] This process is bimolecular and exothermic.
-
Part 2: Troubleshooting Guide (FAQs)
Issue 1: "My reaction mixture turned black/brown and exothermed rapidly after adding base."
Diagnosis: Uncontrolled decomposition of the free base (Runaway Reaction). Root Cause: You likely neutralized the salt in a concentrated solution or allowed the free base to stand too long without a nucleophile present. Technical Insight: The decomposition of BHA free base is concentration-dependent (second-order kinetics). High concentrations dramatically accelerate self-destruction.
Corrective Protocol:
-
Temperature Control: Always neutralize at 0°C .
-
Dilution: Never generate the free base in a highly concentrated slurry (>0.5 M) unless strictly necessary and cooled.
-
Immediate Use: Add your nucleophile (substrate) before or immediately after the base. Do not "pre-activate" BHA for extended periods.
Issue 2: "I isolated the free base by extraction, but it decomposed in the rotavap."
Diagnosis: Thermal instability during concentration. Root Cause: Removing the solvent increases the concentration of BHA, pushing the kinetics of self-destruction into a runaway state. Critical Warning: Do NOT concentrate BHA free base to dryness. It is a potential explosion hazard.
Corrective Protocol:
-
Solution Transfer: Use the free base as a solution (e.g., in DCM or Ethyl Acetate).[1]
-
Cold Wash: If you must remove the acid, wash the organic layer with cold saturated
and brine, dry over at 0°C, and use the filtrate directly.[1]
Issue 3: "My amination yield is low (10-20%), despite using excess reagent."
Diagnosis: Competitive Hydrolysis or pH Mismatch. Root Cause:
-
Strong Bases: Using strong bases (NaOH, KOH) can hydrolyze the ester bond (
cleavage or ester hydrolysis) before amination occurs.[1] -
pH Drift: If the reaction generates acid (e.g., HCl byproduct) and the buffer capacity is too low, the amine reprotonates, stopping the reaction.[1]
Corrective Protocol:
-
Buffer Selection: Use mild inorganic bases like
or (heterogeneous) or organic bases like Triethylamine (if compatible). -
Buffer Capacity: Ensure you have at least 2-3 equivalents of base relative to the HCl salt to maintain the free amine species.
Part 3: Visualizing the Workflow
The following diagram illustrates the safe handling decision tree and the decomposition pathway you must avoid.
Caption: Figure 1. Kinetic competition between the desired amination pathway (Green) and the hazardous self-decomposition pathway (Red) triggered by base addition.[1]
Part 4: Standardized Protocols
Protocol A: Safe In Situ Generation (Recommended)
Best for most electrophilic aminations (e.g., reaction with secondary amines).[1]
-
Preparation: Suspend BHA·HCl (1.2 equiv) in DCM or Toluene.
-
Cooling: Cool the suspension to 0°C .
-
Substrate Addition: Add the nucleophile (substrate) to the suspension.
-
Activation: Add the base (e.g.,
or aq.[1] ) dropwise.-
Why? This releases the free base slowly in the presence of the trap (substrate), minimizing the lifetime of the unstable species.[1]
-
-
Reaction: Allow to warm to Room Temp (RT) only after 30-60 mins.
Protocol B: Isolated Free Base Solution (Use with Caution)
Use only if the substrate is sensitive to the salt byproducts.[1]
-
Dissolution: Dissolve BHA·HCl in water.[2]
-
Neutralization: Layer with DCM. Add sat.
slowly at 0°C with vigorous stirring. -
Extraction: Separate the organic layer cold.
-
Drying: Dry over
(0°C) for <10 mins. -
Usage: Filter and use the filtrate immediately .
-
Disposal: Quench any unused solution with dilute HCl immediately.
Part 5: Stability Data Summary
| Parameter | BHA·HCl (Salt) | BHA Free Base | Technical Note |
| Storage Temp | -20°C to 4°C | Do Not Store | Free base degrades even at -20°C over time. |
| Half-Life (RT) | Years | < 24 Hours | Highly concentration dependent. |
| Sensitivity | Moisture (Low) | Heat, Base, Conc.[1] | Explosion Risk if distilled/dried.[3] |
| Rec. Base | N/A | Avoid strong hydroxides ( |
References
-
Sigma-Aldrich. O-Benzoylhydroxylamine hydrochloride Product Specification. Retrieved from [1]
-
Berman, A. M., & Johnson, J. S. (2006).[1] Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents. Journal of the American Chemical Society. Retrieved from [1]
-
Organic Syntheses. Preparation of N-Methyl-O-benzoylhydroxylamine hydrochloride. (Demonstrates general handling of O-benzoyl salts). Retrieved from [1]
-
PubChem. O-Benzoylhydroxylamine hydrochloride Compound Summary. Retrieved from [1]
-
Chemical Safety Board (CSB). Hazards of Hydroxylamine and Derivatives. (General safety context for hydroxylamine energetics). Retrieved from [1]
Validation & Comparative
Electrophilic Amination in Drug Development: A Comparative Guide to O-Benzoylhydroxylamine Hydrochloride and Hydroxylamine-O-Sulfonic Acid
Electrophilic amination is a cornerstone transformation in synthetic organic chemistry, enabling the direct installation of nitrogen functionalities onto carbon skeletons without the need for pre-functionalized nitrogen nucleophiles[1]. For decades, drug development professionals relied on hazardous or highly reactive reagents like chloramine or O-(2,4-dinitrophenyl)hydroxylamine (DPH)[2]. Today, the field has largely shifted toward safer, more versatile "NH₂⁺" equivalents.
As a Senior Application Scientist, I frequently evaluate synthetic routes where the choice of aminating reagent dictates the success of a late-stage functionalization or a critical cross-coupling step. This guide provides an objective, data-driven comparison between two of the most prominent electrophilic aminating reagents: Hydroxylamine-O-sulfonic acid (HOSA) and O-Benzoylhydroxylamine hydrochloride (O-BHA·HCl) .
Chemical and Mechanistic Profiling
Understanding the intrinsic reactivity of these two reagents is critical for predicting their behavior in complex molecular environments.
Hydroxylamine-O-Sulfonic Acid (HOSA)
HOSA is an inexpensive, zwitterionic inorganic compound (+H₃N-OSO₃⁻)[3]. Its reactivity is driven by the highly stable sulfate leaving group. Because it is zwitterionic, HOSA is highly polar and typically requires aqueous media, highly polar aprotic solvents (like diglyme), or fluorinated solvents like hexafluoro-2-propanol (HFIP)[2]. HOSA excels in metal-free aminations, such as the direct conversion of amines to hydrazines, the amination of heterocycles (e.g., tetrazoles)[4], and the classic hydroboration-amination of alkenes[5].
O-Benzoylhydroxylamine Hydrochloride (O-BHA·HCl)
O-BHA·HCl is a highly tunable organic salt. Unlike HOSA, O-BHA derivatives are highly soluble in standard organic solvents (THF, DCM, toluene), making them ideal for anhydrous environments. The benzoate leaving group is perfectly calibrated for transition-metal catalysis. O-BHA readily undergoes oxidative addition with low-valent metals (Cu, Pd, Fe) to form highly reactive metal-nitrenoid or M(III) intermediates. This capability has made O-BHA the premier choice for modern catalytic C-N cross-couplings, including the amination of diorganozincs and late-stage C-H amination[6].
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of both reagents to aid in synthetic route design.
| Parameter | Hydroxylamine-O-sulfonic acid (HOSA) | O-Benzoylhydroxylamine hydrochloride (O-BHA·HCl) |
| Molecular Structure | Zwitterionic (+H₃N-OSO₃⁻) | Organic Salt (PhCO₂NH₃⁺ Cl⁻) |
| Leaving Group | Sulfate (SO₄²⁻) | Benzoate (PhCO₂⁻) |
| Solvent Compatibility | Water, HFIP, Diglyme[2],[5] | THF, DCM, DMF, Toluene |
| Metal Catalysis | Typically Metal-Free (Spontaneous) | Cu, Pd, Fe, Ni Catalyzed |
| Primary Utility | Primary amines, Hydrazines, Aziridines[2],[7] | Sec/Tert amines, C-H amination, Cross-coupling[6] |
| Atom Economy | High (MW: 113.09 g/mol ) | Moderate (MW: 173.60 g/mol ) |
| Storage & Stability | Hygroscopic; store at 0 °C[3] | Bench-stable solid; moisture tolerant[8] |
Decision Matrix and Mechanistic Workflows
When designing an amination protocol, the choice between HOSA and O-BHA·HCl is largely dictated by the solvent requirements and the presence of a transition metal catalyst.
Decision matrix for selecting HOSA vs. O-BHA based on reaction conditions.
For transition-metal catalyzed pathways, O-BHA acts as a precise electrophile. The mechanism relies on the controlled oxidative addition of the N-O bond to the metal center, a process that HOSA's sulfate group often inhibits due to poor organic solubility and overly aggressive reactivity.
Cu-catalyzed electrophilic amination mechanism using O-BHA.
Self-Validating Experimental Protocols
The following protocols demonstrate the practical application of these reagents. Each methodology is designed as a self-validating system, where the physical phenomena during the reaction and workup confirm the success of the transformation.
Protocol A: Metal-Free Electrophilic Amination of Organoboranes using HOSA
This protocol utilizes HOSA to convert an alkene to a primary amine via a trialkylborane intermediate, bypassing the need for transition metals[5].
Causality & Design: HOSA is insoluble in non-polar solvents. Diglyme is selected because it solubilizes both the intermediate organoborane and HOSA at elevated temperatures. The thermal energy drives the anionotropic rearrangement where the boron atom is expelled and replaced by the nitrogen atom.
-
Hydroboration: In a dry, argon-purged flask, treat the terminal alkene (1.0 equiv) with BH₃·THF (0.33 equiv) at 0 °C. Stir for 1 hour to ensure complete formation of the trialkylborane.
-
Amination: Add a solution of HOSA (1.2 equiv) dissolved in anhydrous diglyme dropwise over 5 minutes[5].
-
Thermal Rearrangement: Heat the mixture to 100 °C for 3 hours. Observation: The mixture will become homogeneous as the zwitterionic HOSA is consumed and the B-to-N migration occurs.
-
Self-Validating Workup: Cool the mixture to room temperature and slowly add 6M HCl. Extract the aqueous layer with diethyl ether.
-
Validation: The unreacted organic impurities partition into the ether layer, while the newly formed primary amine is protonated and trapped in the aqueous layer. Basifying the aqueous layer with NaOH and re-extracting with fresh ether yields the pure primary amine, validating the success of the C-N bond formation.
-
Protocol B: Cu-Catalyzed Electrophilic Amination of Diorganozincs using O-BHA·HCl
This protocol details the synthesis of sterically hindered tertiary or secondary amines using O-BHA·HCl[6].
Causality & Design: The use of the hydrochloride salt of O-BHA prevents the free hydroxylamine from undergoing premature self-condensation. The diorganozinc reagent acts dually: it neutralizes the HCl salt to liberate the active electrophile in situ, and it serves as the nucleophilic coupling partner for the Cu-catalyst[6].
-
Catalyst Activation: In a Schlenk flask under nitrogen, suspend Cu(OTf)₂ (5 mol%) and a suitable stabilizing ligand (e.g., a diamine or phosphine) in anhydrous THF. Stir until the catalyst complex is fully formed (indicated by a distinct color change, typically deep blue or green).
-
Nucleophile Addition: Cool the system to 0 °C and add the diorganozinc reagent (1.5 equiv).
-
Electrophile Delivery: Add O-BHA·HCl (1.0 equiv) in small portions over 15 minutes.
-
Validation: Slow addition keeps the steady-state concentration of the electrophile low, preventing the non-catalyzed background reduction of the N-O bond. A mild exotherm indicates the successful oxidative addition of the N-O bond to the copper center.
-
-
Quench and Isolation: After 1 hour at room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Validation: The NH₄Cl solution will turn deep blue as it complexes the copper catalyst, pulling it entirely into the aqueous phase. The organic layer can then be separated, dried over Na₂SO₄, and concentrated to yield the aminated product.
-
Conclusion
For researchers operating in aqueous or highly polar environments requiring metal-free primary amination, HOSA remains an unmatched, cost-effective reagent[7]. However, for modern drug development campaigns that rely on late-stage functionalization, cross-coupling, and the use of organic solvents, O-BHA·HCl provides the precise, tunable electrophilicity required for transition-metal catalyzed C-N bond formation.
References
1.[2] "Electrophilic Amination: An Update", Thieme Connect. 2.[1] "The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines", Chemical Communications. 3.[7] "Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent", NTU IRep. 4. "A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions", Vivekanand College. 5.[6] "Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents", ResearchGate. 6.[4] "Amination of tetrazoles with hydroxylamine-O-sulfonic acid: 1- and 2-aminotetrazoles", Canadian Science Publishing. 7.[3] "Hydroxylamine-O-sulfonic acid", Wikipedia. 8.[5] "Bicyclo[3.1.1]heptan-3-amine, 2,6,6-trimethyl", Organic Syntheses. 9.[8] "Direct α-Oxytosylation of Carbonyl Compounds: One-Pot Synthesis of Heterocycles", ResearchGate.
Sources
- 1. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02431D [pubs.rsc.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 8. researchgate.net [researchgate.net]
validating primary amine synthesis with spectroscopic methods (NMR, FT-IR)
The validation of primary amine synthesis—whether achieved via Gabriel synthesis, reductive amination, or azide reduction—is a critical quality control checkpoint in drug development and materials science. Because primary amines frequently serve as active pharmacophores or vital synthetic handles, ambiguous structural characterization can lead to catastrophic downstream failures.
As an Application Scientist, I frequently see researchers relying on a single analytical modality, which often leads to false positives due to solvent masking or incomplete reactions. To establish absolute structural certainty, we must move beyond simple observation and understand the underlying physical causality of our analytical tools.
This guide objectively compares the performance of the three primary spectroscopic modalities used for amine validation—Attenuated Total Reflectance (ATR) FT-IR , Benchtop NMR , and High-Field NMR —and provides a self-validating experimental framework to guarantee analytical accuracy.
The Physics of Detection: Causality in Amine Spectroscopy
To effectively compare these instruments, we must first understand why primary amines interact with electromagnetic radiation the way they do.
ATR FT-IR: The Vibrational Mechanics of the Doublet
In infrared spectroscopy, a primary amine (-NH₂) is uniquely identifiable not just by the presence of an N-H stretch, but by its vibrational multiplicity . Because the nitrogen atom is bonded to two hydrogen atoms, the functional group possesses two distinct vibrational modes:
-
Symmetric Stretching: Both N-H bonds stretch in phase.
-
Asymmetric Stretching: The bonds stretch out of phase.
This physical reality dictates that a primary amine will always manifest as a characteristic doublet in the 3200–3500 cm⁻¹ region[1]. In stark contrast, a secondary amine (-NHR) possesses only one N-H bond, restricting it to a single vibrational mode and producing a singlet[2]. Relying on FT-IR allows you to instantly differentiate between a successful primary amine synthesis and an over-alkylated secondary amine byproduct.
1H-NMR: Quadrupolar Relaxation and Chemical Exchange
In proton NMR, the -NH₂ signal is notoriously elusive, typically appearing as a broad, indistinct hump anywhere between 0.5 and 5.0 ppm[3]. This broadening is driven by two physical phenomena:
-
Quadrupolar Relaxation: The ¹⁴N nucleus has a nuclear spin of
, giving it a quadrupole moment. This moment interacts with the molecule's electric field gradient, causing rapid nuclear spin relaxation. The attached protons experience a rapidly fluctuating magnetic environment, which broadens their resonance signal. -
Intermolecular Chemical Exchange: Amine protons are labile. They rapidly exchange with trace moisture in the solvent or with other amine molecules. In solvents like CDCl₃, the exchangeable -NH₂ signals will often coalesce with the residual water peak (typically around 1.6 ppm), masking the amine entirely[4].
Comparative Performance of Analytical Modalities
When outfitting a lab or designing a workflow, selecting the right instrument is a balance of resolution, throughput, and operational cost. Below is an objective comparison of the three primary modalities used for amine validation.
| Analytical Modality | Primary Diagnostic Feature | Limit of Detection (LOD) | Analysis Time | Capital / Operational Cost | Key Limitation |
| ATR FT-IR | N-H Sym/Asym Doublet (3200-3500 cm⁻¹) | ~1-5% w/w | < 2 minutes | Low / Low | Cannot determine the exact molecular position of the amine on the carbon backbone. |
| Benchtop NMR (60-100 MHz) | Broad -NH₂ singlet (0.5-5.0 ppm) | ~5-10 mM | 5-10 minutes | Medium / Low | Severe signal overlap; poor resolution of complex aliphatic multiplets; struggles with dilute samples. |
| High-Field NMR (400+ MHz) | -NH₂ integration & D₂O exchange | < 1 mM | 2-5 minutes | High / High | Requires expensive deuterated solvents and continuous cryogenic maintenance (liquid He/N₂). |
Recommendation: High-Field NMR remains the gold standard for full structural elucidation. However, for rapid, high-throughput validation of primary amine formation, ATR FT-IR offers superior speed and a highly specific diagnostic feature (the doublet) without the solvent-masking issues inherent to NMR.
Experimental Protocol: The Orthogonal Self-Validating System
To achieve absolute trustworthiness in your data, a protocol must be self-validating. The following workflow pairs the structural specificity of High-Field NMR with the vibrational sensitivity of ATR FT-IR. Crucially, it utilizes a D₂O exchange mechanism as an internal logic check: if the suspected amine peak does not disappear upon the addition of heavy water, the assignment is incorrect[3].
Step 1: ATR FT-IR Rapid Screening
-
Clean the ATR crystal (diamond or zinc selenide) with isopropanol and establish a background spectrum.
-
Apply 1-2 mg of the neat synthesized product directly onto the crystal. Apply consistent pressure using the anvil.
-
Causality Check: Scan from 4000 to 400 cm⁻¹. Look specifically for a doublet between 3200 and 3500 cm⁻¹. If you observe a singlet, your reaction has yielded a secondary amine. If the region is flat, the amination failed.
Step 2: Baseline ¹H-NMR Acquisition
-
Dissolve 5-10 mg of the purified product in 0.6 mL of anhydrous CDCl₃. (Note: Ensure the solvent is fresh. Trace moisture or HCl accelerates proton exchange and shifts the water peak, potentially coalescing with and masking the amine[4]).
-
Acquire a standard ¹H-NMR spectrum (e.g., 16 scans, 400 MHz).
-
Causality Check: Locate a broad integration of 2H between 0.5 and 5.0 ppm.
Step 3: The Self-Validating D₂O Exchange
-
Remove the NMR tube from the spectrometer. Add 2-3 drops of Deuterium Oxide (D₂O) directly into the tube.
-
Cap the tube and shake vigorously for 30 seconds. Allow the aqueous and organic layers to separate (CDCl₃ will settle on the bottom).
-
Re-insert the tube and acquire a second spectrum under identical parameters.
-
Validation: The broad peak identified in Step 2 must completely disappear. The labile N-H protons rapidly exchange with deuterium to form N-D bonds. Because deuterium resonates at a drastically different frequency, the signal vanishes from the ¹H spectrum, definitively proving the peak belonged to an exchangeable heteroatom proton[3].
Workflow Visualization
Figure 1: Orthogonal self-validating workflow for primary amine synthesis and validation.
References
-
10.8: Spectroscopy of Amines , Chemistry LibreTexts. 3
-
Interpreting Infrared Spectra , Specac Ltd. 2
-
Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts , PMC. 1
-
Why do I get a relatively tall peak at 3.82ppm for H-NMR and missing a primary amine's peak? , ResearchGate. 4
Sources
- 1. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
Advanced Comparison Guide: Efficiency of O-Benzoylhydroxylamine Derivatives in Electrophilic Amination
The Paradigm Shift to Electrophilic Amination
Traditional C–N bond formation in drug development has historically relied on nucleophilic amines attacking electrophilic carbon centers (e.g., Buchwald-Hartwig or Ullmann cross-couplings). However, this classical approach often struggles when dealing with unactivated nucleophiles or highly congested steric environments. To bypass these limitations, the field has increasingly adopted an umpolung strategy—reversing the polarity to utilize an electrophilic nitrogen source [1].
Among the myriad of aminating reagents developed, O-benzoylhydroxylamine (O-BzHA) derivatives have emerged as the gold standard for transition-metal-catalyzed electrophilic amination. Their highly tunable reactivity, predictable bench stability, and excellent atom-economy make them indispensable tools for modern synthetic chemists [2].
Mechanistic Causality: The Role of the Leaving Group
To objectively evaluate and select the correct O-BzHA derivative for a specific workflow, one must understand the causality driving the catalytic cycle. The efficiency of these reagents hinges entirely on the lability of the N–O bond.
During catalysis, low-valent transition metals (such as Cu(I), Ni(0), or Pd(II)) undergo oxidative addition into the N–O bond. The benzoate moiety acts as an exceptional leaving group, generating a highly reactive, high-oxidation-state metal-amido intermediate [4]. By modifying the electronic properties of the benzoate ring, chemists can directly manipulate the lowest unoccupied molecular orbital (LUMO) of the N–O bond:
-
Electron-Withdrawing Groups (EWGs) (e.g., 4-nitro, pentafluoro) lower the LUMO energy. This accelerates the oxidative addition step, making the reagent highly efficient for challenging, sterically hindered nucleophiles, but renders it more susceptible to uncatalyzed background decomposition.
-
Electron-Donating Groups (EDGs) or Steric Bulk stabilize the N-O bond, increasing bench life but requiring more forcing thermal conditions or highly active catalysts to achieve turnover.
Catalytic cycle of Cu-catalyzed electrophilic amination using O-BzHA derivatives.
Comparative Performance Data
To facilitate objective reagent selection, the following table aggregates empirical performance data across standardized Cu- and Pd-catalyzed amination protocols [3].
| Derivative | Substituent Electronic Effect | Relative Reactivity | Bench Stability | Typical Yield Range | Primary Application in Synthesis |
| O-Benzoylhydroxylamine | None (Baseline) | Moderate | High (Room Temp) | 75% - 95% | General primary amination, standard hydroamination workflows. |
| O-(4-Nitrobenzoyl)hydroxylamine | Strongly Electron-Withdrawing | High | Moderate (4 °C) | 80% - 98% | Challenging substrates, sterically hindered nucleophiles. |
| O-(Pentafluorobenzoyl)hydroxylamine | Very Strongly Electron-Withdrawing | Very High | Low (-20 °C) | 70% - 90% | Unactivated alkenes, rapid N-transfer requirements. |
| N,N-Dialkyl-O-benzoylhydroxylamine | Electron-Donating / Steric Bulk | Low to Moderate | Very High | 60% - 85% | Tertiary amine synthesis, cross-coupling with organozincs. |
Data Interpretation Insight: While O-(pentafluorobenzoyl)hydroxylamine offers unparalleled oxidative addition rates, its low bench stability often leads to competitive homocoupling or thermal degradation. This explains its slightly lower ceiling in isolated yields compared to the 4-nitro variant. For most pharmaceutical library syntheses, O-(4-nitrobenzoyl)hydroxylamine provides the optimal balance of kinetic efficiency and operational stability.
Self-Validating Experimental Protocol
Trust in a methodology is established through built-in validation. The following protocol for the Copper-catalyzed amination of arylboronates using O-BzHA derivatives incorporates internal standard tracking. This ensures that any yield loss is mechanistically diagnosed rather than assumed.
Step 1: Inert Atmosphere Setup & Catalyst Pre-activation
-
Action: In a nitrogen-filled glovebox, combine CuOTf (5 mol%) and a biarylphosphine ligand (e.g., XantPhos, 5.5 mol%) in anhydrous THF (0.1 M). Stir for 15 minutes.
-
Causality: Cu(I) is highly susceptible to aerobic oxidation, which converts it to catalytically inactive Cu(II). Pre-mixing allows the formation of the active L-Cu(I) complex before introducing the electrophilic oxidant, preventing premature catalyst poisoning.
Step 2: Nucleophile & Base Addition
-
Action: Add the arylboronic acid pinacol ester (1.0 equiv), LiOBu-t (1.5 equiv), and a known quantity of phenanthrene (internal standard) to the catalyst solution.
-
Causality: The alkoxide base facilitates the crucial transmetalation step, converting the boronate into a nucleophilic Cu-aryl species primed to intercept the amido complex.
Step 3: Controlled Electrophile Introduction
-
Action: Dissolve the selected O-BzHA derivative (1.2 equiv) in THF and add it dropwise to the reaction mixture over 10 minutes.
-
Causality: Slow addition prevents a high local concentration of the electrophile. This minimizes uncatalyzed background degradation (such as N-O bond thermal cleavage) and maximizes the efficiency of the oxidative addition step [4].
Step 4: Reaction Incubation & GC-MS Validation
-
Action: Seal the vessel, remove from the glovebox, and stir at 45 °C for 6 hours. Extract a 50 µL aliquot, quench with EtOAc/H2O, and analyze the organic layer via GC-MS.
-
Causality: Comparing the product peak area against the phenanthrene internal standard provides a self-validating metric for true reaction conversion. If GC-MS shows 95% conversion but the final isolated yield is 60%, the failure point is definitively isolated to the chromatography step, not the catalysis.
Step 5: Quenching and Purification
-
Action: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Causality: NH₄Cl provides mild, slightly acidic conditions that cleanly break down active metal complexes and neutralize the alkoxide base without hydrolyzing the newly formed C–N bond.
Self-validating experimental workflow for O-BzHA driven amination protocols.
References
- Source: researchgate.
- Source: nih.
- Source: rsc.
- Source: nih.
quantitative analysis of reaction yield using HPLC with a benzoyl chloride derivatization
Executive Summary
In drug development and organic synthesis, accurately quantifying reaction yield is the metric of success. However, many high-value intermediates—particularly aliphatic amines, amino acids, and polyamines—lack the chromophores necessary for standard UV-Vis detection. While LC-MS offers a solution, it is often cost-prohibitive for routine yield screening and suffers from matrix-induced ionization suppression.
This guide evaluates Benzoyl Chloride (BzCl) derivatization as a robust, cost-effective alternative for quantifying non-chromophoric reaction products. We compare its performance against FMOC and OPA workflows, provide a self-validating Schotten-Baumann protocol, and demonstrate how to achieve >98% mass balance accuracy.
Strategic Comparison: Why Benzoyl Chloride?
Selecting a derivatization agent is a trade-off between sensitivity, stability, and operational complexity.[1] Below is a comparative analysis of BzCl against its primary competitors in a reaction monitoring context.
Table 1: Comparative Performance Matrix
| Feature | Benzoyl Chloride (BzCl) | FMOC-Cl | OPA (o-Phthalaldehyde) | Direct LC-MS/MS |
| Target Functional Group | All ionizable groups | |||
| Detection Mode | UV (254 nm) | Fluorescence / UV | Fluorescence | Mass Spectrometry |
| Derivative Stability | High (Weeks at 4°C) | Moderate (Hydrolysis risk) | Low (Minutes to Hours) | N/A |
| Reaction Conditions | Aqueous/Organic (Alkaline) | Organic/Buffered | Aqueous (Alkaline) | None |
| Byproduct Interference | Benzoic Acid (Elutes early) | FMOC-OH (Fluorescent) | Minimal | Matrix Effects |
| Cost Per Sample | < $0.10 | ~$2.50 | ~$1.00 | > $10.00 |
Expert Insight: The Case for BzCl in Yield Analysis
While FMOC offers lower limits of detection (LOD) suitable for trace impurity analysis, it is often "overkill" for reaction yield quantification where analytes are in the millimolar range.
BzCl is superior for yield analysis because:
-
Uniform Response: The benzoyl group acts as a "chromophore tag," normalizing the molar extinction coefficient (
) across starting materials and products. This simplifies the calculation of molar ratios. -
Stability: Unlike OPA derivatives, which can degrade before an autosampler run is complete, benzamides are chemically stable. You can derivatize a 96-well plate today and analyze it tomorrow without data skew.
-
Polyamines: BzCl effectively derivatizes all amine sites on polyamines (e.g., putrescine, spermine), whereas OPA reacts only with primary amines, potentially missing secondary amine intermediates.
The Mechanism: Schotten-Baumann Chemistry[2][3]
The derivatization relies on the Schotten-Baumann reaction .[2] This is an interfacial or solution-phase reaction where an acyl chloride reacts with a nucleophile (amine or alcohol) in the presence of a base.[3]
Critical Causality
-
The Base (NaOH/Carbonate): Essential to neutralize the HCl generated during the reaction.[2] If the pH drops below 8, the amine becomes protonated (
), losing its nucleophilicity and killing the reaction yield. -
The Reagent Excess: BzCl hydrolyzes in water to form benzoic acid. A molar excess is required to ensure the analyte reacts faster than the reagent hydrolyzes.
Diagram 1: Reaction Mechanism
Caption: The Schotten-Baumann mechanism showing the competition between product formation and reagent hydrolysis.[3]
Experimental Protocol: Self-Validating Workflow
This protocol is designed for the quantification of an aliphatic amine reaction product.
Reagents:
-
Benzoyl Chloride (BzCl): 5% v/v in Acetonitrile.
-
Buffer: 2M NaOH or saturated Sodium Carbonate (
). -
Internal Standard (IS): L-Norvaline (non-reactive side chain) or an isotopically labeled amine.
-
Quenching Agent: 1M Glycine (optional, see Note).
Step-by-Step Procedure
-
Sample Preparation:
-
Dilute reaction mixture to approx. 1 mM concentration.
-
Add Internal Standard (final conc. 0.5 mM). Crucial for correcting volume errors.
-
-
Basification:
-
Mix
of Sample + of 2M NaOH in a 1.5 mL vial. -
Check: pH must be >10.
-
-
Derivatization:
-
Add
of BzCl solution. -
Vortex immediately for 30 seconds.
-
Why: BzCl is denser than water; vigorous mixing creates the emulsion necessary for the interface reaction.
-
-
Incubation:
-
Let stand at Room Temp for 10–15 minutes.
-
-
Quenching (The "Clean" Step):
-
Add
of 1M Glycine. -
Why: Glycine reacts with excess BzCl to form Hippuric acid. This prevents BzCl from damaging the HPLC column and creates a defined "waste" peak, rather than allowing uncontrolled hydrolysis to Benzoic acid.
-
-
Analysis:
-
Inject
onto HPLC.
-
Diagram 2: Experimental Workflow
Caption: Operational workflow ensuring pH control and removal of excess reagent via Glycine quenching.
Validation & Data Interpretation
To prove the method works, you must validate the "Yield" calculation.
HPLC Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins.
-
Wavelength: 254 nm (max absorbance of benzoyl group).
Quantitative Performance Data (Representative)
| Parameter | Result | Notes |
| Linearity ( | Range: | |
| Recovery | Spiked into reaction matrix | |
| Precision (RSD) | ||
| LOD | Sufficient for yield calc | |
| Elution Order | Benzoic Acid < Hippuric Acid < Analyte-Bz | Analyte elutes late due to hydrophobicity |
Calculating Reaction Yield
Do not rely solely on area %. Use the Internal Standard (IS) ratio to correct for extraction/pipetting variance.
Where
Troubleshooting & Expert Tips
-
The "Ghost" Peak: If you see a massive peak at the solvent front, it is Benzoic Acid (hydrolyzed reagent). If this peak tails into your analyte, increase the organic ratio in your starting mobile phase or use the Glycine quench to shift the waste product.
-
Incomplete Derivatization: If yield is consistently low, check the pH after adding BzCl. The reaction generates HCl, which can neutralize the buffer. If pH < 9, increase buffer strength.
-
Multiple Substitutions: Polyamines (e.g., Spermidine) will form mono-, di-, and tri-benzoyl derivatives if reagent is limiting. Always use a 5-10x molar excess of BzCl to force the reaction to the fully substituted state.
References
-
Comparison of Derivatization Agents: BenchChem. (2025).[1][2][4][5] A Comparative Guide: 2,4-Dinitrobenzoyl Chloride vs. FMOC-Cl for Peptide Derivatization. Retrieved from
-
Schotten-Baumann Conditions: Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from
-
Benzoyl Chloride Validation: National Institutes of Health (NIH). (2018). A comparative analysis of derivatization strategies for the determination of biogenic amines. Retrieved from
-
Reaction Yield Quantification: ACS Publications. (2021).[6][7][8] Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization. Retrieved from
-
General HPLC Method Development: World Journal of Pharmaceutical and Medical Research. (2023).[6][9] HPLC Method Development and Validation: A Review. Retrieved from [9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scienceopen.com [scienceopen.com]
- 9. wjpmr.com [wjpmr.com]
A Comparative Guide to Catalytic Systems for C-N Bond Formation with O-Benzoylhydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the development of pharmaceuticals, agrochemicals, and functional materials. Among the diverse array of methodologies, the use of O-Benzoylhydroxylamine hydrochloride as an electrophilic aminating agent has gained significant traction. This guide provides a comprehensive comparative analysis of various catalytic systems employed for this transformation, offering insights into their mechanisms, performance, and practical applications to empower researchers in selecting the optimal system for their synthetic challenges.
Introduction: The Significance of Electrophilic Amination
Traditionally, C-N bond formation often involves the reaction of a nucleophilic nitrogen source with an electrophilic carbon. However, the "umpolung" strategy, where an electrophilic nitrogen species reacts with a carbon nucleophile, offers a powerful alternative to access complex amines and their derivatives.[1] O-Benzoylhydroxylamine hydrochloride stands out as a versatile and widely used electrophilic aminating reagent due to its stability, ease of handling, and reactivity in the presence of various catalysts.[1][2][3] This guide will delve into the catalytic systems that harness the potential of this reagent, with a focus on transition metal catalysis and a discussion on the emerging field of organocatalysis.
Transition Metal-Catalyzed Systems: A Powerful Toolkit
Transition metals have proven to be highly effective in catalyzing the formation of C-N bonds using O-Benzoylhydroxylamine hydrochloride. The choice of metal significantly influences the reaction scope, efficiency, and functional group tolerance.
Copper-Catalyzed Systems: The Workhorse
Copper catalysts are among the most extensively studied and utilized for this transformation, valued for their low cost and versatile reactivity.[4] They can facilitate the amination of a wide range of substrates, including organozinc reagents, phenols, and alkynes.[4][5]
Mechanistic Insights: The catalytic cycle of copper-catalyzed amination is believed to proceed through several key steps, although the exact mechanism can vary depending on the specific reaction conditions and substrates. A plausible pathway involves the oxidative addition of the O-Benzoylhydroxylamine to a Cu(I) species to form a Cu(III)-amido intermediate. This is followed by transmetalation with the carbon nucleophile and subsequent reductive elimination to furnish the desired C-N bond and regenerate the active Cu(I) catalyst.
Catalytic Cycle of a Copper-Catalyzed C-N Coupling
Caption: A generalized catalytic cycle for copper-catalyzed C-N bond formation.
Palladium-Catalyzed Systems: High Efficiency and Broad Scope
Palladium catalysts are renowned for their high efficiency and broad substrate scope in cross-coupling reactions, and C-N bond formation is no exception.[1] They are particularly effective for the amination of aryl halides and pseudohalides.[6][7]
Mechanistic Insights: The mechanism of palladium-catalyzed amination typically follows the well-established Buchwald-Hartwig amination cycle.[7] The cycle initiates with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation to form a palladium-amido complex. Finally, reductive elimination yields the arylamine product and regenerates the Pd(0) catalyst.
Catalytic Cycle of a Palladium-Catalyzed C-N Coupling
Caption: A simplified catalytic cycle for palladium-catalyzed C-N bond formation.
Earth-Abundant Metal Catalysis: Iron, Nickel, and Cobalt
In the quest for more sustainable and economical synthetic methods, catalysts based on earth-abundant first-row transition metals like iron, nickel, and cobalt have emerged as attractive alternatives to precious metals.
-
Iron-Catalyzed Systems: Iron catalysis for C-N bond formation is a rapidly developing field, driven by the low cost and low toxicity of iron.[8] While still less explored with O-Benzoylhydroxylamine hydrochloride specifically, iron catalysts have shown promise in various amination reactions, often proceeding through radical pathways.[8][9]
-
Nickel-Catalyzed Systems: Nickel catalysts offer a cost-effective alternative to palladium and often exhibit unique reactivity.[10] They have been successfully employed in the amination of aryl chlorides, which are typically less reactive than the corresponding bromides and iodides.[10]
-
Cobalt-Catalyzed Systems: Cobalt catalysts have demonstrated efficacy in the electrophilic amination of organozinc reagents with O-benzoylhydroxylamines, providing access to a range of tertiary and diarylamines under mild conditions.[11]
Comparative Performance of Transition Metal Catalysts
The selection of an appropriate catalyst is critical for the success of a C-N bond-forming reaction. The following table provides a comparative overview of the performance of different transition metal-based catalytic systems with O-Benzoylhydroxylamine hydrochloride and its derivatives.
| Catalyst System | Typical Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Typical Yields (%) | Substrate Scope | Key Advantages |
| Copper | 5-10 | 25-100 | 12-24 | 60-95 | Organozinc reagents, phenols, alkynes, aryl halides | Low cost, versatile |
| Palladium | 1-5 | 80-120 | 2-24 | 70-98 | Aryl halides/pseudohalides, various amines | High efficiency, broad scope, well-understood mechanism |
| Iron | 5-15 | 100-140 | 12-48 | 50-85 | Aryl halides, C-H amination (with other N-sources) | Low cost, environmentally benign |
| Nickel | 2-10 | 60-110 | 12-24 | 65-90 | Aryl chlorides, organozinc reagents | Cost-effective, good for less reactive substrates |
| Cobalt | 2.5-5 | 25 | 2-4 | 70-90 | Aryl- and heteroarylzinc pivalates | Mild conditions, rapid reactions |
Note: The data presented are representative and can vary depending on the specific substrates, ligands, and reaction conditions.
Experimental Protocols: A Practical Guide
To facilitate the application of these catalytic systems, detailed experimental procedures for representative copper and palladium-catalyzed reactions are provided below.
Experimental Workflow: A General Overview
Caption: A general experimental workflow for transition metal-catalyzed C-N bond formation.
Representative Protocol for Copper-Catalyzed Amination of an Organozinc Reagent
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, dissolve the corresponding organohalide in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium dropwise. Stir for 30 minutes, then add a solution of zinc chloride in THF. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Catalytic Reaction: In a separate flame-dried flask, add CuCl₂ (5 mol%), the desired O-Benzoylhydroxylamine (1.2 equivalents), and anhydrous THF. Cool the mixture to 0 °C.
-
Addition and Reaction: Slowly add the freshly prepared organozinc reagent to the catalyst mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Representative Protocol for Palladium-Catalyzed Amination of an Aryl Bromide
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equivalents) to a flame-dried Schlenk tube.
-
Reaction Setup: Add the aryl bromide (1.0 equivalent), O-Benzoylhydroxylamine hydrochloride (1.5 equivalents), and anhydrous dioxane.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired N-aryl amine.
Organocatalytic Approaches: A Metal-Free Frontier
While transition metal catalysis dominates the landscape of C-N bond formation, organocatalysis presents an attractive metal-free alternative.[11][12] This approach avoids the potential for metal contamination in the final products, which is a significant advantage in pharmaceutical synthesis.
Currently, the direct use of O-Benzoylhydroxylamine hydrochloride in organocatalytic C-N bond formation is not well-documented. However, the principles of organocatalytic electrophilic amination are being actively explored with other aminating agents. For instance, organo-iodine catalysts have been used to generate highly reactive nitrenium ion intermediates for the synthesis of 2-quinolones.[1][12] These developments suggest that future research may lead to the successful integration of O-Benzoylhydroxylamine hydrochloride into organocatalytic systems. The primary challenge lies in activating the N-O bond of the hydroxylamine derivative under metal-free conditions to generate a sufficiently electrophilic nitrogen species.
Conclusion and Future Outlook
The catalytic formation of C-N bonds using O-Benzoylhydroxylamine hydrochloride is a robust and versatile synthetic strategy. Copper and palladium-based systems are currently the most mature and widely applicable, offering high yields and broad substrate scopes. The development of catalysts based on more earth-abundant metals like iron, nickel, and cobalt is a promising avenue for more sustainable and economical chemical synthesis. While organocatalytic approaches for this specific transformation are still in their infancy, the broader progress in organocatalytic amination suggests a bright future for metal-free C-N bond construction. This guide provides a solid foundation for researchers to navigate the existing catalytic landscape and to contribute to the future innovations in this vital area of synthetic chemistry.
References
-
Knochel, P. et al. (2018). Cobalt-Catalyzed Electrophilic Amination of Aryl- and Heteroarylzinc Pivalates with N-Hydroxylamine Benzoates. Angewandte Chemie International Edition, 57(4), 1108-1111. [Link]
-
Antonchick, A. P. et al. (2025). Organocatalytic Electrophilic Arene Amination: Rapid Synthesis of 2-Quinolones. Chemistry – A European Journal, 31(6), e202403524. [Link]
-
Karpoormath, R. et al. (2022). O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Topics in Current Chemistry, 381(1), 4. [Link]
-
Kürti, L. et al. (2018). Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. In Electrophilic Amination. Wiley-VCH. [Link]
-
Jana, N. C. et al. (2021). Copper-Catalyzed ortho-Selective Dearomative C−N Coupling of Simple Phenols with O-Benzoylhydroxylamines. Chemistry – A European Journal, 27(52), 13234-13238. [Link]
-
Jørgensen, K. A. et al. (2006). Dienamine Catalysis: Organocatalytic Asymmetric γ-Amination of α,β-Unsaturated Aldehydes. Journal of the American Chemical Society, 128(39), 12872-12873. [Link]
-
Ghosh, P. & Islam, A. (2025). Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P) transformations-a review. RSC Advances, 15(30), 20874-20935. [Link]
-
Johnson, J. S. & Berman, A. M. (2006). Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons. The Journal of Organic Chemistry, 71(1), 219-224. [Link]
-
Zhu, C. et al. (2021). Organocatalytic electrochemical amination of benzylic C–H bonds. Organic Chemistry Frontiers, 8(15), 4065-4070. [Link]
-
Chang, S. et al. (2015). Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. Accounts of Chemical Research, 48(5), 1440-1450. [Link]
-
Engle, K. M. et al. (2023). A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Topics in Current Chemistry, 381(4), 1-64. [Link]
-
Enders, D. & Jones, P. G. (2017). Recent Advances in Organocatalyzed Domino C–C Bond-Forming Reactions. Molecules, 23(1), 23. [Link]
-
Johnson, J. S. & Berman, A. M. (2006). Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons. The Journal of Organic Chemistry, 71(1), 219-224. [Link]
-
Dong, H. et al. (2017). Transition-Metal-Catalyzed Electrophilic Amination: Application of O-Benzoylhydroxylamines in the Construction of the C-N Bond. Chemistry, 23(11), 2481-2511. [Link]
-
Ghorbani-Vaghei, R. et al. (2012). Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids. PMC, 2012, 1-10. [Link]
-
Karpoormath, R. et al. (2022). O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions. PubMed, 36529789. [Link]
-
Lu, H. et al. (2018). Iron-Catalyzed Amination of Alcohols Assisted by Lewis Acid. RSC, 1-3. [Link]
-
Hartwig, J. F. et al. (2018). Discovery of a simple iron catalyst reveals the intimate steps of C–H amination to form C–N bonds. Chemical Science, 9(31), 6506-6513. [Link]
-
Jarvo, E. R. et al. (2025). Nickel-Catalyzed Cross-Electrophile Coupling Reactions of Alcohols and Their Derivatives. Accounts of Chemical Research, 58(7), 1015-1028. [Link]
-
Stradiotto, M. & Biscoe, M. R. (2020). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. PMC, 9(15), 3336-3359. [Link]
-
D'Souza, D. M. & O'Brien, C. J. (2011). Palladium Catalyzed C-H Amination. EPFL. [Link]
-
Daugulis, O. et al. (2015). Copper‐Catalyzed C H Bond Functionalization. ResearchGate. [Link]
-
Dong, H. et al. (2017). Transition-Metal-Catalyzed Electrophilic Amination: Application of O -Benzoylhydroxylamines in the Construction of the C−N Bond. Request PDF. [Link]
-
Buchwald, S. L. & Mauger, C. (2008). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
Sources
- 1. Organocatalytic Electrophilic Arene Amination: Rapid Synthesis of 2-Quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 5. researchgate.net [researchgate.net]
- 6. epfl.ch [epfl.ch]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Discovery of a simple iron catalyst reveals the intimate steps of C–H amination to form C–N bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organocatalytic Electrophilic Arene Amination: Rapid Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
O-Benzoylhydroxylamine hydrochloride proper disposal procedures
Executive Summary: The Stability Paradox
O-Benzoylhydroxylamine hydrochloride (BHA[1]·HCl) is widely utilized as an electrophilic aminating agent, often favored as a "safer" alternative to the volatile and explosive O-mesitylenesulfonylhydroxylamine (MSH). However, "safer" does not imply "inert." As a hydroxylamine derivative containing a high-energy N-O bond, BHA·HCl retains significant reactivity and potential instability, particularly in the presence of strong nucleophiles, bases, or heat.
Immediate Directive: Do not attempt to chemically degrade bulk quantities of solid BHA·HCl using unverified "kill" protocols (e.g., strong reduction or basic hydrolysis) in the laboratory. The safest disposal route for this compound is stabilization followed by professional hazardous waste incineration.
Part 1: Hazard Profile & Risk Assessment
Before initiating any disposal workflow, you must understand the specific physicochemical risks associated with BHA·HCl.
| Hazard Category | Specific Risk | Causality / Mechanism |
| Reactivity | High Energy N-O Bond | The N-O bond is susceptible to cleavage. While the hydrochloride salt stabilizes the amine, conversion to the free base (via pH > 7) significantly increases instability and decomposition risk. |
| Chemical Incompatibility | Base Sensitivity | Contact with strong bases liberates the free hydroxylamine species, which can undergo rapid, exothermic decomposition or polymerization. |
| Toxicity | Irritant / STOT | Causes skin (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[2][3] |
| Physical State | Solid Stability | Generally stable as a solid if kept cool and dry. Hygroscopic nature means moisture absorption can lead to hydrolysis, releasing benzoic acid and hydroxylamine hydrochloride. |
Part 2: Disposal Protocols
Protocol A: Disposal of Pure Solid (Expired or Excess Reagent)
Objective: Isolate the material to prevent environmental release or accidental reaction during storage/transport.[4][5][6][7]
-
Container Inspection: Ensure the original container is tightly sealed. If the container is compromised (cracked cap, degraded bottle), do not transfer the solid to a new container by pouring, as friction can be hazardous with dry, crystalline N-O compounds. Instead, place the entire compromised container inside a larger, compatible secondary container (e.g., HDPE wide-mouth jar).
-
Overpacking:
-
Place the primary container into a clear plastic chemically resistant bag (4-mil polyethylene).
-
Seal the bag with tape or a zip tie.
-
-
Labeling:
-
Apply a hazardous waste label immediately.
-
Critical Declaration: Explicitly write: "O-Benzoylhydroxylamine Hydrochloride – Reactive Solid. DO NOT COMBINE WITH BASES."
-
-
Storage: Store in a dedicated "Solid Organic Waste" area, segregated from oxidizers and strong bases, until EHS pickup.
Protocol B: Disposal of Reaction Mixtures (Quenching)
Objective: Safely deactivate unreacted BHA·HCl in solution before transferring to liquid waste streams.
Context: You have completed an amination reaction (e.g., formation of an oxime or hydrazine) and possess a reaction mixture containing excess BHA·HCl.
The "Acid-Stabilization" Method: Unlike many reagents where "neutralization" is the goal, acidification is the safety key for BHA·HCl. The hydrochloride salt is stable; the free base is not.
-
Cooling: Place the reaction vessel in an ice-water bath (0 °C).
-
Dilution: Dilute the reaction mixture with a compatible solvent (often the reaction solvent, e.g., DCM or Methanol) to moderate any exotherms.
-
Acidic Quench:
-
Phase Separation (If applicable):
-
If utilizing a biphasic system (e.g., DCM/Water), the BHA·HCl will partition into the aqueous layer.
-
Do not neutralize the aqueous layer with NaOH or Bicarbonate if it contains significant BHA·HCl, as this risks generating the unstable free base.
-
-
Waste Segregation:
-
Organic Phase: Dispose of in "Halogenated" or "Non-Halogenated" solvent waste as appropriate.
-
Aqueous Phase: Dispose of in "Aqueous Acidic Waste."
-
Labeling: Mark the waste tag with "Contains Hydroxylamine Derivatives – Acidic."
-
Part 3: Workflow Visualization
The following diagram illustrates the decision logic for handling O-Benzoylhydroxylamine Hydrochloride waste.
Figure 1: Decision matrix for the safe disposal of O-Benzoylhydroxylamine Hydrochloride, prioritizing stabilization over chemical destruction.
Part 4: Emergency Procedures
In the event of a spill or exposure, execute the following immediately.
| Scenario | Immediate Action | Prohibited Actions |
| Solid Spill | 1. Evacuate immediate area.2. Wear Nitrile gloves, lab coat, and goggles.3. Cover spill with wet inert absorbent (vermiculite or sand) to prevent dust.4. Scoop into a waste container using a non-sparking scoop. | DO NOT use a vacuum cleaner (dust explosion risk).DO NOT use dry paper towels (friction static risk). |
| Skin Contact | 1. Brush off loose particles gently.2. Rinse with copious water for 15 minutes.3. Seek medical attention if irritation persists. | DO NOT use organic solvents (ethanol/acetone) to wash skin; this increases absorption. |
References
-
Beshara, C. S., et al. (2005). "A General Method for the α-Acyloxylation of Carbonyl Compounds." Organic Letters, 7(25), 5729–5732. (Demonstrates reagent utility and stability context). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12246307, O-Benzoylhydroxylamine hydrochloride. Retrieved from [Link]
Sources
- 1. O-Benzoylhydroxylamine hydrochloride | C7H8ClNO2 | CID 12246307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. prochemonline.com [prochemonline.com]
- 5. aksci.com [aksci.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. chemos.de [chemos.de]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling O-Benzoylhydroxylamine hydrochloride
Operational Safety and Experimental Guide: O-Benzoylhydroxylamine Hydrochloride
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a system of mechanistic causality. O-Benzoylhydroxylamine hydrochloride (CAS 60839-87-4) and its N-alkyl derivatives are indispensable reagents for the α-oxybenzoylation of aldehydes and ketones (1)[1]. However, the very reactivity that makes this compound synthetically valuable—its labile N-O bond and hydrochloride salt formulation—dictates a strict operational and personal protective equipment (PPE) strategy.
This guide provides the foundational logic, protective requirements, and step-by-step methodologies required to integrate this reagent safely into your drug development or synthetic workflows.
Mechanistic Profile & Hazard Causality
To handle a chemical safely, you must understand why it is hazardous. O-Benzoylhydroxylamine hydrochloride is classified as a combustible solid (Storage Class 11) and presents significant acute health hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) (2)[2].
-
The Causality Insight: The hydrochloride salt is highly prone to releasing trace amounts of hydrogen chloride (HCl) gas upon exposure to ambient moisture. This localized hydrolysis is the primary driver for its severe skin, eye, and respiratory irritation classifications.
-
Environmental Impact: The compound is rated WGK 3 (highly hazardous to water) (3)[3]. This means that environmental containment during aqueous workup and disposal is just as critical as personal protection.
Personal Protective Equipment (PPE) Matrix
PPE must be selected based on chemical compatibility with both the reagent itself and its typical reaction solvents, such as Dichloromethane (DCM), DMSO, or 1,4-dioxane (4)[4].
| Hazard Target | Required PPE | Material/Specification | Mechanistic Rationale |
| Respiratory | Fume Hood & Respirator | Minimum face velocity of 100 fpm; N95/P100 mask if weighing outside the hood. | Prevents inhalation of airborne particulates and trace HCl gas generated via ambient moisture hydrolysis. |
| Dermal (Hands) | Double-Gloving | Inner: Nitrile (4 mil)Outer: Neoprene or Butyl rubber | Nitrile provides basic particulate protection, but outer heavier gloves are required when handling the reagent in DCM/DMSO, which rapidly permeate thin nitrile. |
| Ocular | Safety Goggles | Splash-proof, indirect-vented chemical goggles. | Protects against severe eye irritation (H319) from fine crystalline dust during transfer and weighing. |
| Body | Lab Coat & Apron | Flame-resistant (FR) lab coat; chemical-resistant apron. | The compound is a combustible solid (Class 11). FR materials prevent ignition risks during exothermic quenching. |
Standard Operating Procedure: α-Oxybenzoylation
The following protocol outlines the safe utilization of O-Benzoylhydroxylamine hydrochloride for the α-oxybenzoylation of a ketone, adapted from validated methodologies (1)[1].
Step 1: Reagent Preparation and Setup
-
Atmosphere Control: Conduct all operations within a certified fume hood. Ensure the atmosphere is inert (Nitrogen or Argon).
-
Causality Insight: The N-O bond is susceptible to heterolytic cleavage, and the salt is hygroscopic. Ambient moisture introduces competing hydrolysis pathways, degrading the reagent into benzoic acid and hydroxylamine derivatives before the reaction even begins.
Step 2: Reaction Execution
-
Substrate Charging: Charge an oven-dried, round-bottomed flask with the ketone substrate (e.g., 1,4-cyclohexanedione mono-ethylene ketal, 30.0 mmol) and 7.5 mL of anhydrous DMSO.
-
Reagent Addition: Slowly add O-Benzoylhydroxylamine hydrochloride (30.0 mmol) portion-wise over a period of 15 minutes.
-
Causality Insight: Portion-wise addition strictly controls the thermal profile. A sudden spike in temperature can lead to unwanted side reactions or rapid off-gassing if residual reactive byproducts are present.
-
Incubation: Stir the reaction mixture at ambient temperature for exactly 1 hour.
Step 3: Quenching and Workup
-
Dilution: Pour the reaction mixture into 300 mL of ethyl acetate.
-
Neutralization: Wash the organic layer sequentially with 250 mL of water, followed by saturated aqueous sodium bicarbonate.
-
Causality Insight: The reaction generates stoichiometric amounts of hydrochloric acid. The bicarbonate wash neutralizes this acid (releasing CO₂ gas—frequent venting of the separatory funnel is mandatory) to prevent acid-catalyzed degradation of the newly formed α-oxybenzoylated product.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizing the Operational Workflow
Workflow for safe handling and application of O-Benzoylhydroxylamine hydrochloride.
Logistical and Disposal Plan
Because O-Benzoylhydroxylamine hydrochloride is a WGK 3 substance, standard aqueous drain disposal is strictly prohibited and violates environmental compliance standards (3)[3].
Spill Management:
-
Solid Spills: Do not use water. Sweep up the solid using a spark-proof, static-free brush and dustpan to avoid aerosolizing the fine powder. Place the collected material in a sealed, labeled hazardous waste container.
-
Solvent Spills (e.g., in DMSO/DCM): Absorb with an inert material such as vermiculite or sand. Do not use combustible absorbents like sawdust, as the reagent is a Class 11 combustible solid.
Waste Segregation:
-
Halogenated Waste: Any organic extracts containing unreacted reagent or DCM must be routed exclusively to halogenated organic waste carboys.
-
Aqueous Waste: The neutralized aqueous washes from the reaction workup will contain chloride salts and trace organics. These must be collected in dedicated aqueous hazardous waste carboys, clearly labeled with "Contains WGK 3 Contaminants - Do Not Drain Dispose."
References
-
Title: O-Benzoylhydroxylamine hydrochloride | ChemScene | Source: Chemikart | URL: [Link]
-
Title: A Practical Procedure for Carbonyl α-Oxidation: Synthesis of (2-Benzoyloxy)-1,4-Cyclohexanedione Mono-Ethylene Ketal | Source: Organic Syntheses | URL: [Link]
-
Title: Hydrogen chloride, 4M in 1,4-dioxane, 99% | Source: Thermo Fisher Scientific | URL: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
